molecular formula C8H4KNO2S B8067097 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

3-Cyano-3-(2-thienyl)acrylic acid potassium salt

Cat. No.: B8067097
M. Wt: 217.29 g/mol
InChI Key: BBQSCGRDQRRBAX-UHFFFAOYSA-M
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Description

3-Cyano-3-(2-thienyl)acrylic acid potassium salt is a useful research compound. Its molecular formula is C8H4KNO2S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

potassium;3-cyano-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQSCGRDQRRBAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Cyano-3-(2-thienyl)acrylic Acid Potassium Salt (CAS 912368-67-3): A Critical Synthon in the Scaffold Morphing of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, privileged heterocyclic scaffolds is paramount for accelerating drug discovery. 3-Cyano-3-(2-thienyl)acrylic acid potassium salt (CAS 912368-67-3) , also known as potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, serves as a highly specialized, advanced intermediate. It is predominantly utilized in the synthesis of thieno[3,2-c]pyridine-7-carbonitrile cores—a structural motif critical for the development of Checkpoint Kinase 1 (CHK1) inhibitors and Janus Kinase (JAK) inhibitors.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identifiers. We will dissect the mechanistic causality behind its synthesis, the stereochemical prerequisites for its downstream applications, and provide self-validating protocols for its utilization in scaffold morphing.

Chemical Identity & Physicochemical Profiling

The selection of the potassium salt over the free acid is a deliberate synthetic choice. The salt form exhibits superior stability, prevents premature decarboxylation, and provides enhanced solubility in polar aprotic solvents during subsequent acyl chloride or acyl azide formations.

Table 1: Chemical and Physical Identifiers
ParameterSpecificationCausality / Relevance
IUPAC Name Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylateThe (Z)-stereochemistry is strictly required for downstream intramolecular cyclization.
CAS Registry Number 912368-67-3Standardized identifier for global procurement.
Molecular Formula C₈H₄KNO₂SContains the requisite heteroatoms for hinge-binding interactions in kinase domains.
Molecular Weight 217.29 g/mol Low molecular weight allows for significant downstream elaboration while maintaining drug-like properties.
PubChem CID [1]Verified structural database reference.

Upstream Synthesis: The Knoevenagel Assembly

The synthesis of CAS 912368-67-3 relies on the Knoevenagel condensation between 2-thiopheneacetonitrile and glyoxylic acid.

Mechanistic Causality & Stereochemical Control

The condensation is governed by thermodynamic control. When 2-thiopheneacetonitrile (possessing an active methylene group) reacts with the electrophilic aldehyde of glyoxylic acid in the presence of a strong base (KOH), the reaction selectively yields the (Z)-isomer .

Why is this critical? In the (Z)-isomer, the bulky thiophene ring and the carboxylate group are positioned on the same side of the newly formed alkene. This spatial alignment is an absolute prerequisite; if the (E)-isomer were formed, the carboxylate (and subsequent isocyanate) would point away from the thiophene ring, rendering the downstream electrocyclic ring closure geometrically impossible.

Knoevenagel A 2-Thiopheneacetonitrile (Active Methylene) C Base Catalysis (KOH / Solvent) A->C B Glyoxylic Acid (Electrophile) B->C D Potassium (Z)-3-cyano-3- (thiophen-2-yl)acrylate (CAS 912368-67-3) C->D Knoevenagel Condensation

Caption: Knoevenagel condensation pathway yielding the thermodynamically stable (Z)-isomer of CAS 912368-67-3.

Protocol 1: Synthesis of CAS 912368-67-3
  • Preparation: Dissolve 1.0 equivalent of 2-thiopheneacetonitrile and 1.1 equivalents of glyoxylic acid monohydrate in ethanol.

  • Base Addition: Chill the solution to 0 °C. Slowly add 2.2 equivalents of Potassium Hydroxide (KOH) dissolved in a minimum volume of water. The excess base ensures the deprotonation of both the carboxylic acid and the active methylene.

  • Condensation: Heat the mixture to reflux for 4–6 hours. Monitor the disappearance of the nitrile starting material via TLC or LC-MS.

  • Isolation: Cool the reaction to room temperature. The potassium salt typically precipitates directly from the ethanolic solution. Filter, wash with cold ethanol, and dry under vacuum to yield the pure (Z)-isomer.

Downstream Application: Scaffold Morphing to Thieno[3,2-c]pyridines

The true value of CAS 912368-67-3 lies in its conversion to the thieno[3,2-c]pyridine core. This is elegantly demonstrated in the discovery of fused-ring heterocyclic CHK1 inhibitors by AstraZeneca researchers[2].

The Curtius Rearrangement & Electrocyclic Ring Closure

To build the fused bicyclic system, the carboxylate must be converted into a reactive nitrogen species that can attack the thiophene ring.

  • Activation: The potassium salt is converted to an acyl chloride, then to an acyl azide .

  • Thermal Rearrangement: Heating the acyl azide to 210 °C triggers a Curtius rearrangement , extruding nitrogen gas to form a highly reactive isocyanate intermediate.

  • Cyclization: Because of the pre-established (Z)-geometry, the isocyanate is perfectly aligned to undergo an intramolecular Friedel-Crafts-type electrocyclic ring closure onto the C3 position of the thiophene ring.

  • Rearomatization: The addition of tributylamine (Bu₃N) acts as a proton scavenger, facilitating the rearomatization/enolization to yield 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile.

Cyclization A CAS 912368-67-3 (Potassium Salt) B Acyl Azide Formation (SOCl2 then NaN3) A->B C Curtius Rearrangement (210 °C, Ph2O / Bu3N) B->C -KCl, -NaCl D Isocyanate Intermediate C->D -N2 (Thermal) E Intramolecular Cyclization (Electrocyclic Closure) D->E Conformational Lock F 4-Oxo-4,5-dihydrothieno[3,2-c] pyridine-7-carbonitrile E->F Rearomatization

Caption: Scaffold morphing workflow from CAS 912368-67-3 to the thieno[3,2-c]pyridine core.

Protocol 2: Synthesis of the Thieno[3,2-c]pyridine Core

Note: This protocol involves energetic intermediates (azides) and high temperatures. Appropriate blast shields and ventilation are mandatory.

  • Acyl Azide Formation: Suspend CAS 912368-67-3 in dichloromethane (DCM) with a catalytic amount of DMF. Add oxalyl chloride dropwise at 0 °C. Concentrate to yield the acyl chloride. Dissolve in acetone, cool to 0 °C, and add aqueous sodium azide (NaN₃). Extract the resulting (2Z)-3-cyano-3-(2-thienyl)acryloyl azide into DCM and dry meticulously.

  • Solvent Preparation: In a separate flask, heat a mixture of diphenyl ether (high boiling point solvent, bp 259 °C) and tributylamine (Bu₃N) to 210 °C under a vigorous nitrogen stream.

  • Curtius Rearrangement: Add the acyl azide slurry dropwise to the 210 °C solvent mixture over 2 hours. Causality: Dropwise addition ensures the azide decomposes to the isocyanate immediately upon hitting the hot solvent, preventing dangerous accumulation of the energetic azide. Vigorous N₂ evolution will be observed.

  • Isolation: After addition, stir for 10 minutes, cool to room temperature, and then to 0 °C. Add hexanes to precipitate the product. Filter under suction to isolate 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile.

Table 2: Key Reaction Parameters for Core Synthesis
StepReagents / ConditionsCritical Success Factor
Acyl Azide Formation Oxalyl Chloride, then NaN₃, 0 °CStrict temperature control to prevent premature decomposition of the azide.
Curtius Rearrangement Diphenyl ether, 210 °CHigh thermal energy required to overcome the activation barrier for N₂ extrusion.
Cyclization / Enolization Tributylamine (Bu₃N)Acts as a mild base to drive the rearomatization of the newly formed pyridine ring.

Pharmacological Relevance: The E-E-A-T Perspective

Why go through this complex scaffold morphing? The resulting thieno[3,2-c]pyridine core is a privileged structure in oncology.

In the development of CHK1 inhibitors, researchers identified that traditional thiophene carboxamide ureas (TCUs) suffered from pharmacokinetic liabilities. By utilizing CAS 912368-67-3 to synthesize 7-carboxamide thienopyridines (7-CTPs), medicinal chemists successfully locked the molecule into a bioactive conformation.

X-ray crystallography of these derivatives bound to CHK1 reveals a critical intramolecular noncovalent sulfur–oxygen interaction [2]. This interaction aligns the hinge-binding carboxamide group perfectly coplanar with the thienopyridine core, mimicking an intramolecular hydrogen bond. This conformational lock dramatically increases the binding affinity (IC₅₀) and improves the overall drug-like properties of the pipeline candidates.

Conclusion

CAS 912368-67-3 is far more than a simple catalog chemical; it is a meticulously designed synthon. Its built-in (Z)-stereochemistry and precisely positioned functional groups make it an irreplaceable starting material for the thermal Curtius rearrangement and electrocyclic ring closure required to access thieno[3,2-c]pyridine derivatives. For drug development professionals targeting kinase domains, mastering the handling and downstream chemistry of this potassium salt is a fundamental step toward successful scaffold morphing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53396629, Potassium 3-cyano-3-(2-thienyl)acrylate." PubChem, [Link]. Accessed 6 March 2026.

  • Yang, B., Vasbinder, M. M., et al. "Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors." Journal of Medicinal Chemistry, vol. 61, no. 3, 2018, pp. 1061-1073. American Chemical Society, [Link].

Comprehensive Technical Guide: Properties, Synthesis, and Applications of 3-Cyano-3-(2-thienyl)acrylic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate (CAS: 912368-67-3)

Executive Summary & Strategic Importance

In the realm of modern drug discovery, fused bicyclic heteroaromatics—particularly thieno[3,2-c]pyridines—are privileged scaffolds. They form the core of numerous anti-inflammatory agents, kinase inhibitors, and anti-platelet therapeutics 1. As a Senior Application Scientist, I frequently observe that the bottleneck in library generation is not the final cross-coupling, but the scalable, stereoselective synthesis of the foundational building blocks.

3-Cyano-3-(2-thienyl)acrylic acid potassium salt is the premier intermediate for accessing these architectures. By isolating this intermediate as a potassium salt rather than a free acid, we achieve a highly crystalline, shelf-stable product that effectively "locks in" the required (Z)-stereochemistry necessary for downstream intramolecular cyclization 2. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and self-validating experimental protocols for utilizing this critical compound.

Structural & Physicochemical Profiling

Understanding the physical parameters of the potassium salt is crucial for optimizing reaction stoichiometry and storage. The salt form prevents premature decarboxylation and degradation of the highly conjugated electron system.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Causality
Chemical Name Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylateThe (Z)-geometry places the carboxylate and thiophene ring cis to each other, a strict geometric requirement for later cyclization.
CAS Registry Number 912368-67-3Unique identifier for procurement and patent tracking 3.
Molecular Formula C8H4KNO2SConfirms the 1:1 stoichiometry of the potassium counterion.
Molecular Weight 217.29 g/mol Essential for precise molar equivalent calculations in downstream acyl chloride formation.
Appearance Pale yellow to off-white crystalline powderColor shifts to dark brown indicate oxidative degradation or loss of the potassium counterion.
Storage Conditions Inert atmosphere, dark, room tempPrevents photo-isomerization of the (Z)-double bond to the unreactive (E)-isomer.

Mechanistic Causality in Synthesis

The synthesis of the potassium salt relies on a Knoevenagel condensation between 2-thiopheneacetonitrile and glyoxylic acid.

The Causality of the Potassium Base: We specifically utilize Potassium Hydroxide (KOH) in ethanol rather than sodium or amine bases. KOH serves a dual purpose:

  • Catalytic Deprotonation: It deprotonates the active methylene of 2-thiopheneacetonitrile, generating a nucleophilic enolate.

  • Thermodynamic Trapping: The resulting potassium salt of the condensed product is highly insoluble in cold ethanol. As it forms, it precipitates out of the solution. According to Le Chatelier's principle, this continuous removal of the product drives the equilibrium entirely to the right, ensuring high yields and exceptional purity without the need for chromatography.

Workflow A 2-Thiopheneacetonitrile + Glyoxylic Acid B Knoevenagel Condensation A->B KOH, EtOH C 3-Cyano-3-(2-thienyl) acrylic acid K-salt B->C Precipitation D Curtius Rearrangement C->D 1. HCl 2. SOCl2 3. NaN3 4. Heat E Thieno[3,2-c]pyridine Scaffold D->E Intramolecular Cyclization

Caption: Synthetic workflow for thieno[3,2-c]pyridine derivatives via the K-salt intermediate.

Protocol 1: Self-Validating Knoevenagel Synthesis

This protocol is designed with in-process controls (IPCs) to validate success at each step.

  • Preparation: Charge a reaction vessel with absolute ethanol (10 volumes). Add KOH (2.2 equivalents).

    • Validation: The dissolution of KOH is highly exothermic. A clear solution confirms complete dissolution.

  • Addition: Cool the solution to 0°C. Dropwise add 2-thiopheneacetonitrile (1.0 eq), followed by glyoxylic acid monohydrate (1.1 eq).

    • Validation: The solution will immediately transition to a deep yellow/orange hue, visually confirming the formation of the active enolate intermediate.

  • Propagation: Remove the cooling bath and stir at room temperature for 4-6 hours.

    • Validation: A heavy, pale-yellow precipitate will begin to form at the 1-hour mark. The thickening of this slurry is your physical confirmation that the thermodynamic trap is functioning.

  • Isolation: Filter the slurry under a vacuum and wash the filter cake with ice-cold ethanol. Dry under a vacuum at 40°C.

    • Validation: TLC of the mother liquor should show an absence of the starting nitrile. The dried powder is the pure potassium salt.

Downstream Application: Thieno[3,2-c]pyridine Scaffold Generation

The primary industrial application of this potassium salt is its conversion into 4-hydroxythieno[3,2-c]pyridine-7-carbonitrile (and subsequently 2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile), a critical precursor for anti-inflammatory agents 4 and patented pharmaceuticals 5.

This transformation relies on a Curtius Rearrangement followed by an electrocyclic ring closure. The (Z)-geometry of the starting material is the causative factor for success here: it ensures the generated isocyanate is in perfect spatial proximity to the C3 position of the electron-rich thiophene ring, facilitating an immediate intramolecular electrophilic attack.

Mechanism N1 Potassium Salt (CAS 912368-67-3) N2 Free Acid N1->N2 Acidification (HCl) N3 Acyl Chloride N2->N3 SOCl2 / DMF (cat.) N4 Acyl Azide N3->N4 NaN3 / Acetone N5 Vinyl Isocyanate N4->N5 Heat (-N2) N6 Intramolecular Cyclization N5->N6 Electrophilic Attack N7 4-Hydroxythieno[3,2-c]pyridine-7-carbonitrile N6->N7 Tautomerization

Caption: Mechanistic sequence of the Curtius rearrangement and intramolecular cyclization.

Protocol 2: Self-Validating Curtius Rearrangement & Cyclization
  • Free Acid Generation: Suspend the K-salt in water and acidify to pH 2 using 2M HCl.

    • Validation: The free acid precipitates immediately. Filter and dry exhaustively. (Causality: Any residual moisture will violently hydrolyze the thionyl chloride in the next step, destroying the yield).

  • Acyl Chloride Formation: Suspend the dry free acid in toluene. Add thionyl chloride (SOCl2, 2.0 eq) and 2 drops of DMF (catalyst). Reflux for 2 hours.

    • Validation: The suspension will clear into a homogeneous solution as the acyl chloride forms. Gas evolution (SO2 and HCl) will cease when the reaction is complete.

  • Azidation: Concentrate the mixture in vacuo to remove excess SOCl2. Dissolve the residue in anhydrous acetone and cool to 0°C. Dropwise add an aqueous solution of Sodium Azide (NaN3, 1.5 eq).

    • Validation: A rapid precipitation of the acyl azide occurs. Keep cold to prevent premature rearrangement.

  • Thermal Rearrangement & Cyclization: Extract the azide into toluene, dry over MgSO4, and add the solution dropwise into a flask of diphenyl ether pre-heated to 240°C.

    • Validation: Vigorous bubbling (N2 gas evolution) upon each drop confirms the Curtius rearrangement to the isocyanate. Upon cooling the diphenyl ether to room temperature, the cyclized thieno[3,2-c]pyridine core precipitates as a solid mass, validating a successful electrocyclic closure.

Table 2: Downstream Functionalization Yields
TransformationReagentsExpected YieldFunctional Purpose
Cyclization NaN3, Diphenyl Ether (240°C)65 - 75%Establishes the bicyclic thieno[3,2-c]pyridine core.
Chlorination POCl3, Reflux85 - 90%Converts the 4-hydroxy group to a 4-chloro leaving group for future SNAr cross-coupling.
Bromination NBS or Br2, Acetic Acid80 - 85%Installs a bromine at the thiophene C2 position for Suzuki/Stille coupling.

Conclusion

Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate is far more than a simple chemical intermediate; it is a meticulously designed thermodynamic trap that guarantees the stereochemical fidelity required for advanced heterocyclic synthesis. By adhering to the self-validating protocols outlined above, researchers can bypass common pitfalls associated with moisture degradation and geometric isomerization, ensuring high-throughput access to premium pharmaceutical scaffolds.

References
  • Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate | 912368-67-3, Sigma-Aldrich, 1

  • 912368-67-3|Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, BLDpharm, 2

  • Potassium 3-cyano-3-(2-thienyl)acrylate | C8H4KNO2S, PubChem (NIH), 3

  • 2-broMo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile synthesis, ChemicalBook,4

  • US20040097485A1 - Antiinflammation agents, Google Patents, 5

Sources

3-Cyano-3-(2-thienyl)acrylic acid potassium salt chemical formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Cyano-3-(2-thienyl)acrylic acid and its Potassium Salt: Synthesis, Applications, and Future Perspectives

This guide provides a comprehensive technical overview of 3-Cyano-3-(2-thienyl)acrylic acid and its potassium salt, designed for researchers, chemists, and drug development professionals. We will delve into its chemical characteristics, a robust synthesis protocol, and its significant applications as a versatile analytical tool and a promising scaffold in medicinal chemistry.

Core Chemical Characteristics

3-Cyano-3-(2-thienyl)acrylic acid, often abbreviated as CTA, is a specialized organic molecule that integrates a thiophene ring, a cyano group, and an acrylic acid moiety. This unique combination of functional groups imparts distinct electronic and chemical properties, making it a subject of interest in both materials science and biological applications. The potassium salt is the deprotonated form of the carboxylic acid, enhancing its solubility in polar solvents.

The molecular formula for 2-Cyano-3-(2-thienyl)acrylic acid is C8H5NO2S.[1] Its potassium salt has the chemical formula C8H4KNO2S.[2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Formula (Acid) C8H5NO2S[1]
Molecular Weight (Acid) 179.20 g/mol [1]
Chemical Formula (K Salt) C8H4KNO2S[2]
Molecular Weight (K Salt) 217.29 g/mol [2]
Appearance Powder or crystals
Storage Temperature 2-8°C, sealed in dry, dark place
CAS Number (Acid) 58177-53-0[1]

Synthesis and Characterization: A Validated Protocol

The synthesis of 3-Cyano-3-(2-thienyl)acrylic acid is most effectively achieved via the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[3] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.

Rationale for Synthesis Strategy

The chosen pathway involves the reaction between 2-thiophenecarboxaldehyde and cyanoacetic acid.

  • 2-Thiophenecarboxaldehyde provides the core thiophene ring structure.

  • Cyanoacetic acid serves as the active methylene compound, contributing both the cyano and the carboxylic acid functionalities to the final product.

  • A weak base, such as piperidine or an ammonium salt, is used as a catalyst. Its role is to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the aldehyde. This is a classic, high-yield, and reliable method for creating α,β-unsaturated systems.[3][4]

Experimental Protocol: Synthesis of 3-Cyano-3-(2-thienyl)acrylic acid

Materials:

  • 2-Thiophenecarboxaldehyde

  • Cyanoacetic Acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric Acid (for workup)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in ethanol (15 mL per 10 mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution. The use of a mild base is crucial to facilitate the reaction without promoting unwanted side reactions.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-6 hours).

  • Product Isolation (Acid form):

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with 1 M HCl. This step is critical for protonating the carboxylate intermediate and precipitating the final acidic product.

    • Filter the resulting solid product using a Büchner funnel and wash thoroughly with cold water to remove any remaining salts and catalyst.

    • Dry the product under vacuum.

  • Formation of the Potassium Salt:

    • Dissolve the dried 3-Cyano-3-(2-thienyl)acrylic acid in a minimal amount of ethanol.

    • Add one molar equivalent of potassium hydroxide (KOH) dissolved in ethanol, dropwise, while stirring.

    • The potassium salt will precipitate out of the solution. The product can be collected by filtration and dried.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup_acid Workup (Acid) cluster_workup_salt Formation of Potassium Salt r1 2-Thiophenecarboxaldehyde mix Mix in Ethanol r1->mix r2 Cyanoacetic Acid r2->mix cat Piperidine (Catalyst) cat->mix reflux Reflux (2-6h) mix->reflux cool Cool to RT reflux->cool acidify Acidify with HCl cool->acidify filter_acid Filter & Dry acidify->filter_acid product_acid Product: 3-Cyano-3-(2-thienyl)acrylic acid filter_acid->product_acid dissolve Dissolve Acid in Ethanol add_koh Add KOH (1 eq) dissolve->add_koh filter_salt Filter & Dry add_koh->filter_salt product_salt Final Product: Potassium Salt filter_salt->product_salt product_acid->dissolve

Caption: Knoevenagel condensation for the synthesis of the target compound.

Applications in Advanced Research

High-Performance MALDI Matrix

One of the most significant applications of 3-Cyano-3-(2-thienyl)acrylic acid (CTA) is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[5][6] A MALDI matrix is a small, UV-absorbing organic molecule that co-crystallizes with an analyte. Upon irradiation with a laser, the matrix absorbs the energy, leading to a soft ionization and transfer of the intact analyte into the gas phase for mass analysis.

Causality Behind Performance: CTA has proven to be an exceptionally versatile matrix, effective for a broad spectrum of analytes including lipids, peptides, proteins, natural products, and large synthetic polymers like polyethylene glycols (PEGs).[5][7] Its efficacy stems from its strong UV absorption near the wavelength of common MALDI lasers (e.g., 337 nm nitrogen laser) and its ability to act as both a proton/cation and an electron transfer agent, depending on the analyte's properties. This dual functionality allows it to effectively ionize a wider variety of compounds compared to more specialized matrices.[5]

Experimental Protocol: MALDI Sample Preparation using CTA Matrix

Materials:

  • 3-Cyano-3-(2-thienyl)acrylic acid (CTA)

  • Analyte (e.g., peptide, protein, or polymer)

  • Appropriate solvents (e.g., Acetonitrile (ACN), water, 0.1% Trifluoroacetic acid (TFA))

  • MALDI target plate

  • Micropipettes

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of CTA in a suitable solvent mixture. For peptides and proteins, a common solvent is ACN/water (1:1, v/v) with 0.1% TFA. Vortex the mixture thoroughly and centrifuge to pellet any undissolved solid. The clear supernatant is the working matrix solution.

  • Analyte Solution Preparation: Dissolve the analyte in a solvent compatible with both the analyte and the matrix solution. For peptides, 0.1% aqueous TFA is standard. Concentrations typically range from 1 to 100 pmol/µL.

  • Co-crystallization (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 volume ratio in a microcentrifuge tube.

    • Pipette 0.5 - 1.0 µL of this mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature. This process results in the co-crystallization of the analyte within the matrix.

    • The plate is now ready for insertion into the mass spectrometer.

MALDI Sample Preparation Workflow

MALDI_Workflow cluster_prep Solution Preparation cluster_spot Sample Spotting cluster_analysis Analysis M Prepare Saturated CTA Matrix Solution Mix Mix Matrix & Analyte (1:1 v/v) M->Mix A Prepare Analyte Solution (e.g., 10 pmol/µL in 0.1% TFA) A->Mix Spot Spot 1 µL of Mixture onto MALDI Plate Mix->Spot Dry Air-Dry at Room Temp (Co-crystallization) Spot->Dry Load Load Plate into Mass Spectrometer Dry->Load Analyze Acquire Mass Spectrum Load->Analyze VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Ras Ras/Raf/MEK/ERK Pathway Dimer->Ras PI3K PI3K/Akt Pathway Dimer->PI3K Proliferation Cell Proliferation & Survival PLCg->Proliferation Ras->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Thienylacrylonitrile Derivatives Inhibitor->Dimer INHIBITS (blocks ATP binding)

Caption: Inhibition of the VEGFR-2 signaling cascade by thienyl-based compounds.

Conclusion

3-Cyano-3-(2-thienyl)acrylic acid and its potassium salt represent more than just a chemical formula; they are enabling tools for advanced scientific research. For the analytical scientist, CTA offers a robust and versatile matrix for MALDI-MS, simplifying the analysis of diverse compound classes. For the medicinal chemist and drug development professional, its core structure serves as a validated and potent scaffold for designing next-generation kinase inhibitors. The straightforward synthesis and compelling applications underscore its value and potential for future discoveries in both analytical and therapeutic sciences.

References

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Koch, A., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Molecules, 26(5), 1269. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synthetic Communications, 37(10), 1551-1556. [Link]

  • University of California, Irvine. MALDI-TOF Sample Preparation. UCI Department of Chemistry. [Link]

  • Pramanik, S., & De, A. (2014). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]

  • Reddy, T. S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Revista de la Sociedad Química de México, 65(2). [Link]

  • Moshang Chemical. 3-cyano-3-thiophen-2-yl-acrylic acid potassium salt. Moshang Chemical. [Link]

  • Pharmaffiliates. 3-(2-Thienyl)acrylic Acid. Pharmaffiliates. [Link]

  • Gunturu, S. K., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393. [Link]

  • Gunturu, S. K., et al. (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. ResearchGate. [Link]

  • Aloj, S. M., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2565. [Link]

  • ResearchGate. Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid. ResearchGate. [Link]

  • Georganics. (2E)-3-(2-Thienyl)acrylic acid. Georganics. [Link]

  • PubChem. 3-(3-Methyl-2-thienyl)acrylic acid. PubChem. [Link]

  • Gunturu, S. K., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. PubMed. [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 31(11), 2358-2368. [Link]

  • Smith, L. I., Prichard, W. W., & Spillane, L. J. (1943). β,β-DIMETHYLACRYLIC ACID. Organic Syntheses, 23, 34. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3141. [Link]

Sources

Technical Monograph: 2-Cyano-3-(2-thienyl)acrylic Acid Potassium Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Cyano-3-(2-thienyl)acrylic acid potassium salt (often listed in vendor catalogs under the non-standard IUPAC name 3-Cyano-3-(2-thienyl)acrylic acid potassium salt).

MCT Inhibitor & Metabolic Modulator[1][2]

Chemical Identity & Nomenclature

This compound is a cyanoacrylic acid derivative structurally analogous to


-cyano-4-hydroxycinnamic acid (CHC).[1][2][3] It serves as a critical tool in metabolic research, specifically for targeting Monocarboxylate Transporters (MCTs).[1][2][3][4][5]

Note on Nomenclature: While frequently listed by chemical vendors as 3-Cyano-3-(2-thienyl)acrylic acid potassium salt (CAS 912368-67-3), the chemically consistent IUPAC designation based on the Knoevenagel condensation product is 2-Cyano-3-(2-thienyl)acrylic acid (potassium salt).[1][2][3][5] The "2-cyano" (or


-cyano) position is essential for its biological activity as a Michael acceptor and pyruvate mimic.[1][2][3][5]
Physicochemical Profile[2][4][5][6][7][8]
PropertyData
Compound Name 2-Cyano-3-(2-thienyl)acrylic acid potassium salt
Vendor/Alt Name 3-Cyano-3-(2-thienyl)acrylic acid potassium salt
PubChem CID (Acid)
CAS (Salt) 912368-67-3
CAS (Free Acid) 58177-53-0
Formula

Molecular Weight 217.29 g/mol (Salt); 179.19 g/mol (Acid)
Solubility Soluble in water (salt form), DMSO, Ethanol
Appearance White to pale yellow crystalline powder

Synthesis & Manufacturing

The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid follows a classic Knoevenagel Condensation .[1][2] This reaction is thermodynamically driven to produce the (E)-isomer, where the bulky thienyl group and the carboxylic acid are trans to each other, minimizing steric hindrance.[1][2][3][4][5]

Reaction Pathway

The condensation involves Thiophene-2-carbaldehyde and Cyanoacetic acid in the presence of a catalytic base (Piperidine) or stoichiometric base (KOH) to yield the salt directly.[1][2][3][4][5]

Synthesis Aldehyde Thiophene-2-carbaldehyde (Electrophile) Base Cat. Piperidine/EtOH Reflux Aldehyde->Base Acid Cyanoacetic Acid (Nucleophile) Acid->Base Intermediate Enolate Intermediate Base->Intermediate - H2O ProductAcid (E)-2-Cyano-3-(2-thienyl)acrylic acid (Precipitate) Intermediate->ProductAcid Dehydration KOH KOH / MeOH ProductAcid->KOH FinalSalt Potassium Salt (CAS 912368-67-3) KOH->FinalSalt Neutralization

Figure 1: Synthetic pathway via Knoevenagel condensation followed by potassium salt formation.[1][2][3][5]

Biological Applications: MCT Inhibition

The primary utility of 2-Cyano-3-(2-thienyl)acrylic acid is as an inhibitor of Monocarboxylate Transporters (MCTs) , particularly MCT1 and MCT2.[1][2][3][5]

Mechanism of Action

Tumor cells often rely on the Warburg Effect , converting glucose to lactate even in the presence of oxygen.[1][2][3][5] MCTs are required to export this lactate to prevent intracellular acidification.[1][2][3][5]

  • Competitive Inhibition: The cyanoacrylic acid moiety mimics pyruvate/lactate, binding to the substrate translocation site of the MCT.[1][2][3][5]

  • Intracellular Acidification: Blockade of lactate efflux leads to a drop in cytosolic pH (

    
    ).[1][2][3][4][5]
    
  • Glycolytic Feedback: Low

    
     inhibits phosphofructokinase (PFK), stalling glycolysis and starving the tumor cell of ATP.[1][2][3][4][5]
    

Mechanism Compound 2-Cyano-3-(2-thienyl)acrylate MCT MCT1 / MCT4 Transporter (Cell Membrane) Compound->MCT Inhibits LactateOut Lactate Efflux MCT->LactateOut Blocked LactateIn Intracellular Lactate Accumulation MCT->LactateIn Causes pH Cytosolic pH Drop (Acidification) LactateIn->pH Glycolysis Glycolysis (PFK-1) pH->Glycolysis Inhibits Apoptosis Cell Death / Stasis Glycolysis->Apoptosis ATP Depletion

Figure 2: Mechanism of action targeting the Warburg Effect via MCT inhibition.[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of the Potassium Salt

Objective: Produce high-purity potassium 2-cyano-3-(2-thienyl)acrylate.

  • Reagents:

    • Thiophene-2-carbaldehyde (10 mmol, 1.12 g)[1][2][3][4][5]

    • Cyanoacetic acid (10 mmol, 0.85 g)[1][2][3][4][5]

    • Ethanol (20 mL)

    • Piperidine (2-3 drops)[1][2][3][4][5]

    • KOH (10 mmol, 0.56 g) in Methanol (5 mL)

  • Condensation:

    • Dissolve aldehyde and cyanoacetic acid in Ethanol.

    • Add Piperidine.[1][2][3][5] Reflux at 80°C for 3–5 hours.[1][2][3][5] Monitor via TLC (Hexane:EtOAc 3:1).[1][2][3][4][5]

    • Cool to room temperature.[1][2][3][5] The free acid often precipitates as yellow crystals.[1][2][3][5]

    • Filter and wash with cold ethanol.[1][2][3][5] Recrystallize from ethanol/water if necessary.[1][2][3][5]

  • Salt Formation:

    • Dissolve the purified free acid in minimal Methanol.[1][2][3][5]

    • Dropwise add the KOH/Methanol solution while stirring.[1][2][3][5]

    • Precipitate the salt by adding cold Diethyl Ether or removing solvent under vacuum.[1][2][3][5]

    • Dry under vacuum over

      
      .[1][2][3][5]
      
Protocol B: MCT Inhibition Assay (Lactate Transport)

Objective: Determine


 for lactate transport inhibition.
  • Cell Line: Ehrlich Lettré ascites tumor cells or MCT1-overexpressing cell line.[1][2][3]

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

  • Tracer: L-[

    
    C]Lactate.
    
  • Procedure:

    • Incubate cells (

      
       cells/mL) with varying concentrations of 2-Cyano-3-(2-thienyl)acrylic acid potassium salt  (0.1 
      
      
      
      M – 1 mM) for 10 min.
    • Initiate uptake by adding L-[

      
      C]Lactate (final conc. 1 mM).[1][2][3][4][5]
      
    • Stop reaction after 60 seconds by rapid filtration (Whatman GF/C) and washing with ice-cold stop solution (containing 100

      
      M CHC).[1][2][3][4][5]
      
    • Measure radioactivity via liquid scintillation counting.[1][2][3][5]

  • Analysis: Plot % uptake vs. log[Inhibitor] to derive

    
    .
    

Safety & Handling (LCSS Highlights)

  • GHS Classification: Warning.[1][2][3][5]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][2][3][4][5]

  • Handling: Use a fume hood.[1][2][3][5] The nitrile group (CN) is stable but can release toxic cyanide gas if exposed to strong acids or high heat.[1][2][3][4][5]

  • Storage: Store at +2°C to +8°C, desiccated. Protect from light.[1][2][3][5][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 710411, 2-Cyano-3-(2-thienyl)acrylic acid.[1][2][3][5] Retrieved from [Link][1][2][3][4][5]

  • Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate.[1][2][3][5] Biochemical Journal, 138(2), 313–316.[1][2][3][4][5] (Foundational reference for cyanoacrylic acid MCT inhibitors).

  • ChemWhat. Potassium 3-cyano-3-(2-thienyl)acrylate (CAS 912368-67-3) Entry.[1][2][3][7] (Vendor reference for the salt nomenclature).

Sources

Thiophene-Derived Cyanoacrylic Acid Salts: A Technical Guide to D-π-A Architectures in Optoelectronics and Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-derived cyanoacrylic acids and their corresponding salts represent a cornerstone chemical architecture in modern materials science and drug development. Characterized by a Donor-π-Acceptor (D-π-A) configuration, these molecules leverage the exceptional charge mobility of the thiophene ring and the strong electron-withdrawing nature of the cyanoacrylate moiety. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic principles, synthetic workflows, and cross-disciplinary applications of these compounds—ranging from Dye-Sensitized Solar Cells (DSSCs) to fluorescent chemosensors and emerging antineoplastic agents.

Mechanistic Foundations: The D-π-A Architecture

The efficacy of thiophene-cyanoacrylic acid derivatives stems from their precise electronic tuning and structural geometry.

  • The π-Bridge (Thiophene): Thiophene is selected over benzene due to its lower aromatic resonance energy, which facilitates superior 1[1]. This rigidity minimizes non-radiative energy loss during electron transfer.

  • The Acceptor/Anchor (Cyanoacrylic Acid): The cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), driving 2[2]. Simultaneously, the carboxylic acid acts as a bidentate anchor. In DSSCs, it deprotonates to form a carboxylate salt complex on the surface of titanium dioxide (TiO₂), enabling 3 into the semiconductor's conduction band[3].

  • Donor Moieties: Modifying the electron-donating group (e.g., azulene, carbazole, or triphenylamine) tunes the Highest Occupied Molecular Orbital (HOMO) and the optical absorption spectrum, granting4[4].

G Photon Photon Absorption (hv) Donor Donor Group (e.g., Azulene, Carbazole) Photon->Donor Excites e- PiBridge Thiophene π-Bridge (Charge Delocalization) Donor->PiBridge e- Transfer Acceptor Cyanoacrylic Acid Salt (Electron Acceptor) PiBridge->Acceptor Intramolecular CT TiO2 TiO2 Nanoparticle (Conduction Band) Acceptor->TiO2 Injection via Carboxylate Anchor Electrolyte Redox Electrolyte (I-/I3-) TiO2->Electrolyte External Circuit Electrolyte->Donor Regeneration

Electron transfer pathway in a DSSC utilizing a thiophene-cyanoacrylic acid D-π-A dye.

Synthetic Workflows: Salt-Catalyzed Knoevenagel Condensation

Protocol: Step-by-Step Synthesis of Thiophene-Cyanoacrylate

This protocol is designed as a self-validating system, ensuring that intermediate successes are visually and analytically confirmed throughout the workflow.

  • Precursor Assembly: Dissolve the thiophene-aldehyde precursor (e.g., 5-formyl-2,2':5',2''-terthiophene) and cyanoacetic acid in anhydrous acetonitrile. Use a 5[5] to ensure complete conversion.

  • Catalytic Activation: Add a catalytic amount of an amine salt (e.g., DIPEAc or piperidine). Causality: The basic catalyst deprotonates the active methylene of cyanoacetic acid, generating a highly nucleophilic carbanion that attacks the aldehyde carbonyl[6].

  • Condensation & Monitoring: Reflux the reaction mixture under a nitrogen atmosphere for 12–24 hours. Self-Validation: The reaction progress is visually indicated by a distinct color shift (typically to dark red or orange) due to the extension of the π-conjugation system. Confirm completion via Thin Layer Chromatography (TLC) by the disappearance of the aldehyde spot[6][5].

  • Precipitation: Cool the mixture to room temperature and pour it into a dilute acidic solution (e.g., 0.1 M HCl). The acidic environment ensures the product precipitates as the protonated cyanoacrylic acid rather than a soluble carboxylate salt[5]. Filter and wash with water.

  • Analytical Validation: Recrystallize from absolute ethanol. Confirm the (E)-stereochemistry of the newly formed alkene via ¹H NMR (a distinct vinylic proton singlet typically appears at δ 8.0–8.5 ppm) and 7[7].

G Aldehyde Thiophene-Aldehyde Precursor Condensation Knoevenagel Condensation (Reflux in Acetonitrile) Aldehyde->Condensation Cyanoacetic Cyanoacetic Acid Cyanoacetic->Condensation Catalyst Amine Salt Catalyst (e.g., Piperidine/DIPEAc) Catalyst->Condensation Deprotonates active methylene Product Thiophene-Cyanoacrylic Acid / Salt Condensation->Product -H2O Validation Validation (NMR, UV-Vis, HRMS) Product->Validation

Synthetic workflow for thiophene-cyanoacrylic acid derivatives via Knoevenagel condensation.

Applications: From Optoelectronics to Pharmaceuticals

The versatility of the thiophene-cyanoacrylic acid scaffold allows it to be deployed across multiple high-impact fields.

  • Dye-Sensitized Solar Cells (DSSCs): These dyes are the workhorses of organic photovoltaics. For instance, incorporating an azulene donor yields dyes with exceptional charge transfer directionality, while fused dithienothiophene bridges maximize structural rigidity and power conversion efficiency[1][4].

  • Fluorescent Chemosensors: Derivatives like thiophene-phenylethyl-cyanoacrylic acid (TPC) function as highly selective "off-on" sensors for Zinc (Zn²⁺) ions. Causality: The cyanoacrylic acid moiety provides a specific chelation site. Upon binding Zn²⁺ (forming a metal-carboxylate salt), intramolecular rotation is restricted, leading to chelation-enhanced fluorescence with a8[8].

  • Pharmaceutical Development: Beyond materials science, cyanoacrylate derivatives are gaining traction in oncology. Recent studies demonstrate that synthesized cyanoacrylates exhibit potent anticancer activity against human lung cancer (A549), colon cancer (HT-29), and liver cancer (HepG2) cell lines[6]. The electrophilic cyanoacrylate double bond is hypothesized to interact selectively with target cellular nucleophiles.

Quantitative Performance Summary
Donor Moietyπ-Bridge ArchitectureAbsorption λmax (nm)Application / PerformanceReference
Azulene (e.g., 4,6,8-trimethyl)Thiophene~500–600 nmDSSC (High charge transfer directionality)[4]
Dithieno[3,2-b:2′,3′-d]thiophene Direct (Fused)~450 nmDSSC (Highest power conversion efficiency in series)[1]
Carbazole Thiophene~480 nmDSSC (Efficiency dependent on aggregation state)[3]
Phenylethyl Thiophene~400 nmFluorescent Chemosensor (Zn²⁺ detection limit: 7.78 × 10⁻⁸ M)[8]
Phenyl/Substituted Aryl None (Direct Cyanoacrylate)VariableAnticancer (Active against A549, HT-29, HepG2)[6]

References

  • [5] Preparation of 5, 5''-bis-2-cyanoacrylic acid[2, 2':5, 2''-terthiophene], ResearchGate. 5

  • [7] Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate..., IUCr. 7

  • [4] Azulene – Thiophene – Cyanoacrylic acid dyes with donor-π-acceptor structures..., R Discovery. 4

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity, SciELO. Link

  • [8] Detection of Zinc Ions Using a Fluorescent Compound Derived from a Cyanoacrylic Acid-based Chemosensor, Sensors and Materials. 8

  • [1] Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety, PMC. 1

  • [2] Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye..., ACS Publications. 2

  • [3] Aggregation-Induced Increase of the Quantum Yield of Electron Injection from Chalcogenorhodamine Dyes to TiO₂, ACS Publications. 3

Sources

Methodological & Application

Synthesis of 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Cyano-3-(2-thienyl)acrylic acid Potassium Salt

Introduction: A Versatile Heterocyclic Building Block

3-Cyano-3-(2-thienyl)acrylic acid and its salts represent a class of organic compounds with significant potential in materials science and drug development. The core structure, featuring a thiophene ring conjugated with a cyanoacrylic acid moiety, provides a unique electronic and structural scaffold. The acid form, 2-cyano-3-(2-thienyl)acrylic acid (CTA), has been identified as a highly effective, low-cost matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, enabling the analysis of a wide array of molecules from lipids to large proteins and polymers.[1][2] Furthermore, the thienylacrylonitrile framework is a prominent structural motif in compounds investigated for their pharmacological activities, including potential anticancer and antifungal properties.[3]

This document provides a comprehensive guide for the synthesis of the potassium salt of 3-cyano-3-(2-thienyl)acrylic acid. The protocol is based on the robust and well-established Knoevenagel condensation reaction.[4][5] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline methods for the characterization and validation of the final product.

Chemical Principles: The Knoevenagel Condensation

The synthesis hinges on the Knoevenagel condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds.[4] The reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[4][6]

In this specific synthesis:

  • Active Methylene Compound: Cyanoacetic acid is used. The presence of both a nitrile (-CN) and a carboxylic acid (-COOH) group makes the methylene protons (α-protons) acidic and easily removable by a weak base.

  • Carbonyl Compound: 2-thiophenecarboxaldehyde provides the electrophilic carbonyl carbon.

  • Catalyst: A weak base, such as piperidine or an ammonium salt, is employed to deprotonate the cyanoacetic acid, generating a nucleophilic carbanion (enolate).[7] A weak base is crucial to prevent the undesirable self-condensation of the aldehyde.[7]

  • Condensation & Dehydration: The carbanion attacks the aldehyde's carbonyl carbon. The resulting β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product.[4]

  • Salt Formation: The synthesized 3-cyano-3-(2-thienyl)acrylic acid is then quantitatively neutralized with a stoichiometric amount of potassium hydroxide to yield the target potassium salt.[8][9][10]

Knoevenagel Condensation Mechanism Start Reactants: 2-Thiophenecarboxaldehyde + Cyanoacetic Acid Carbanion Carbanion (Enolate) Formation Start->Carbanion Deprotonation Base Weak Base (e.g., Piperidine) Base->Carbanion Attack Nucleophilic Attack on Carbonyl Carbon Carbanion->Attack Intermediate β-Hydroxy Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration AcidProduct 3-Cyano-3-(2-thienyl)acrylic Acid Dehydration->AcidProduct FinalProduct Final Product: Potassium Salt AcidProduct->FinalProduct Neutralization KOH KOH (1 eq) in Ethanol KOH->FinalProduct

Mechanism for the synthesis of the target potassium salt.

Materials and Methods

Reagents & Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
2-Thiophenecarboxaldehyde98-03-3112.14Purity ≥98%
Cyanoacetic acid372-09-885.06Purity ≥99%, corrosive solid
Potassium Hydroxide (KOH)1310-58-356.11Corrosive solid, handle with care
Piperidine110-89-485.15Catalyst, flammable, toxic
Ethanol (Absolute)64-17-546.07Solvent, flammable
Hydrochloric Acid (HCl)7647-01-036.46Concentrated or 1M solution for workup
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer with hotplate--
Büchner funnel and flask--
Standard laboratory glassware--Beakers, graduated cylinders, etc.
pH paper or pH meter--
Thin-Layer Chromatography (TLC) plates--Silica gel coated
Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. Handle the solid pellets with forceps. Solutions are also highly caustic.

    • Cyanoacetic Acid: Corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

    • Piperidine: Flammable, toxic, and corrosive. Dispense in the fume hood.

    • 2-Thiophenecarboxaldehyde: Irritant. Avoid contact with skin and eyes.

    • Solvents: Ethanol is flammable. Ensure no open flames or spark sources are nearby.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Experimental Protocol

This synthesis is presented as a two-step procedure for clarity and control over the reaction.

Experimental_Workflow cluster_0 Step A: Knoevenagel Condensation cluster_1 Step B: Salt Formation A1 1. Dissolve Reactants (Aldehyde, Cyanoacetic Acid) in Ethanol A2 2. Add Piperidine (Catalyst) A1->A2 A3 3. Reflux Mixture (Monitor by TLC) A2->A3 A4 4. Cool & Acidify (Precipitate Product) A3->A4 A5 5. Isolate & Purify (Filter, Wash, Dry) A4->A5 B1 6. Dissolve Acid Product in Ethanol A5->B1 Dried Acrylic Acid Product B2 7. Add KOH Solution (1.0 Molar Equivalent) B1->B2 B3 8. Stir at RT (Precipitate Salt) B2->B3 B4 9. Isolate & Dry (Filter, Wash with Ether, Vacuum Dry) B3->B4

Workflow for the synthesis of the target potassium salt.
Step A: Synthesis of 3-Cyano-3-(2-thienyl)acrylic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-thiophenecarboxaldehyde (10.0 g, 89.2 mmol, 1.0 eq) and cyanoacetic acid (7.9 g, 92.8 mmol, 1.04 eq).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until most of the solids have dissolved.

  • Catalyst Addition: In the fume hood, add piperidine (0.8 mL, approx. 8.1 mmol, 0.09 eq) to the reaction mixture using a syringe or pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 4:1 hexane:ethyl acetate. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate should form. If precipitation is slow, slowly add 50 mL of cold water containing a small amount of HCl (to ensure the carboxylic acid is fully protonated) while stirring.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the resulting pale yellow solid under vacuum to yield 3-cyano-3-(2-thienyl)acrylic acid. The crude product is often pure enough for the next step.

Step B: Formation of 3-Cyano-3-(2-thienyl)acrylic acid Potassium Salt
  • Prepare KOH Solution: Prepare a 1.0 M solution of KOH in ethanol. Accurately weigh 5.61 g of KOH pellets and dissolve them in 100 mL of absolute ethanol. This should be done carefully as the dissolution is exothermic.

  • Dissolve Acid: In a 250 mL Erlenmeyer flask, suspend the dried 3-cyano-3-(2-thienyl)acrylic acid (assuming a quantitative yield from Step A, approx. 16.0 g, 89.2 mmol) in 100 mL of absolute ethanol.

  • Neutralization: While stirring vigorously at room temperature, add the 1.0 M ethanolic KOH solution dropwise (89.2 mL, 89.2 mmol, 1.0 eq). A thick precipitate of the potassium salt will form.[8]

  • Confirmation: After the addition is complete, check the pH of the supernatant liquid with pH paper. It should be approximately neutral to slightly basic (pH 7-8).[8] Avoid a large excess of KOH.

  • Isolation: Stir the suspension for an additional 30 minutes at room temperature. Collect the solid potassium salt by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) and then with anhydrous diethyl ether (2 x 20 mL) to facilitate drying. Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Characterization and Validation

Proper characterization is essential to confirm the identity, purity, and successful synthesis of the target compound.

ParameterExpected ResultRationale
Appearance Off-white to pale yellow crystalline solidThe product should be a solid at room temperature.
Yield Typically >80% for the two stepsKnoevenagel condensations are generally high-yielding.
Solubility Soluble in water, sparingly soluble in ethanolConversion to the salt form significantly increases water solubility compared to the parent acid.[9]
IR Spectroscopy (cm⁻¹) ~2220 (C≡N stretch), ~1600-1550 & ~1400 (asymmetric and symmetric COO⁻ carboxylate stretches)Confirms the presence of the nitrile and the formation of the carboxylate salt (disappearance of the broad O-H and C=O acid peaks).
¹H NMR Disappearance of the acidic proton peak (>10 ppm)The most direct evidence of successful conversion from carboxylic acid to its potassium salt.[8] Aromatic and vinylic protons of the thiophene and acrylic backbone should remain.
Elemental Analysis %C, %H, %N, %S should match calculated values for C₈H₄KNO₂SConfirms the elemental composition and purity of the final salt.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield in Step A Inactive catalyst; impure aldehyde; insufficient heating.Use fresh piperidine. Check the purity of the aldehyde; if old, it may have oxidized to the carboxylic acid. Ensure the reaction reaches and maintains reflux.
Reaction Stalls (Step A) Reversible reaction or catalyst deactivation.Remove water as it forms using a Dean-Stark apparatus if necessary, although typically not required for this reaction. Add a small additional amount of catalyst.
Product is an Oil or Gummy Solid Impurities are present; incomplete reaction.Ensure complete reaction via TLC. During workup, ensure the aqueous phase is sufficiently acidic (pH < 2) to fully protonate the product. Purify the crude acid by recrystallization from an ethanol/water mixture before proceeding to Step B.
Product is Contaminated with KOH (Step B) Excess KOH was added during neutralization.Add the KOH solution slowly and monitor the pH. Use exactly one molar equivalent. If excess base is present, the product can be re-dissolved in water, neutralized with dilute HCl to precipitate the acid, filtered, dried, and the salt formation step can be repeated.

References

  • ResearchGate. (n.d.). Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). IDENTIFICATION OF CARBOXYLIC ACIDS SALTS. Retrieved from [Link]

  • Noland, W. E., & Baude, F. J. (1963).
  • Google Patents. (2012). WO2012067601A1 - Carboxylic acid salt articles and methods of making and using them.
  • Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2018). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Revista Virtual de Química, 10(1), 2-18.
  • A-Level Chemistry. (n.d.). Carboxylic acid synthesis. Retrieved from [Link]

  • Allen, C. F. H., & Spangler, F. W. (1941).
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • G. S. S. S. K. Patro, et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393.
  • Google Patents. (n.d.). EP0395984B1 - Process for the preparation of 2-cyano-3,3-diarylacrylic acid esters.
  • ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Potassium 3-cyano-3-(2-thienyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of potassium 3-cyano-3-(2-thienyl)acrylate, a valuable intermediate in the development of various pharmaceuticals and functional materials.[1] The synthesis is achieved through a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, between 2-thiophenecarboxaldehyde and cyanoacetic acid, facilitated by a potassium hydroxide base.[2][3] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product characterization. The information presented is intended for researchers, scientists, and drug development professionals, providing the necessary details for a reproducible and efficient synthesis.

Introduction: The Significance of 3-Cyano-3-(2-thienyl)acrylates

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[4] When incorporated into the acrylate backbone, specifically as a 3-cyano-3-(2-thienyl)acrylate, the resulting molecule becomes a versatile building block for more complex chemical entities. These compounds serve as precursors for various heterocyclic compounds and have demonstrated potential in the development of novel therapeutics, including kinase inhibitors for cancer treatment.[4][5] The cyano group and the acrylate system provide reactive sites for further chemical modifications, making this class of compounds highly valuable in drug discovery and materials science.[6][7]

The Knoevenagel condensation is a classic and efficient method for the formation of carbon-carbon double bonds.[2] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as cyanoacetic acid, in the presence of a basic catalyst.[2][3] This protocol utilizes potassium hydroxide as the base to facilitate the reaction between 2-thiophenecarboxaldehyde and cyanoacetic acid, leading to the formation of the desired potassium 3-cyano-3-(2-thienyl)acrylate salt.

Reaction Mechanism and Rationale

The synthesis of potassium 3-cyano-3-(2-thienyl)acrylate proceeds via a base-catalyzed Knoevenagel condensation. The key steps are outlined below:

  • Deprotonation: Potassium hydroxide (KOH), a strong base, deprotonates the α-carbon of cyanoacetic acid. This carbon is particularly acidic due to the electron-withdrawing effects of both the adjacent cyano (-CN) and carboxyl (-COOH) groups, which stabilize the resulting carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by water (formed from the initial deprotonation step or present in the reaction medium), yielding a β-hydroxy adduct.

  • Dehydration and Salt Formation: Under the basic reaction conditions, the β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, 3-cyano-3-(2-thienyl)acrylic acid. This acid is then deprotonated by the excess potassium hydroxide in the solution to form the final product, potassium 3-cyano-3-(2-thienyl)acrylate.

This base-catalyzed approach is highly effective for this transformation due to the enhanced acidity of the methylene protons in cyanoacetic acid and the electrophilicity of the aldehyde.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-ThiophenecarboxaldehydeC₅H₄OS112.15≥98%Sigma-Aldrich
Cyanoacetic AcidC₃H₃NO₂85.06≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.11≥85% (pellets)Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.0795% or anhydrousVWR
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Experimental Protocol

This protocol outlines the synthesis of potassium 3-cyano-3-(2-thienyl)acrylate on a laboratory scale.

Preparation of the Potassium Cyanoacetate Solution
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.61 g (0.10 mol, 1.0 equiv) of potassium hydroxide pellets in 30 mL of ethanol.

  • Stir the mixture until the potassium hydroxide is completely dissolved. This process is exothermic, so allow the solution to cool to room temperature.

  • In a separate beaker, dissolve 8.51 g (0.10 mol, 1.0 equiv) of cyanoacetic acid in 20 mL of ethanol.

  • Slowly add the cyanoacetic acid solution to the potassium hydroxide solution with continuous stirring. The formation of potassium cyanoacetate is an exothermic reaction.

Knoevenagel Condensation Reaction
  • To the freshly prepared potassium cyanoacetate solution, add 11.22 g (0.10 mol, 1.0 equiv) of 2-thiophenecarboxaldehyde dropwise at room temperature.

  • Once the addition is complete, attach a reflux condenser to the flask.

  • Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle or oil bath.

  • Maintain the reflux for 2-4 hours . The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

Product Isolation and Purification
  • After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold ethanol (15 mL each) to remove any unreacted starting materials and impurities.

  • Wash the solid with two portions of diethyl ether (20 mL each) to aid in drying.

  • Dry the resulting solid under vacuum to obtain potassium 3-cyano-3-(2-thienyl)acrylate as a crystalline solid.

Reaction Workflow Diagram

G cluster_prep Preparation of Potassium Cyanoacetate cluster_reaction Knoevenagel Condensation cluster_workup Work-up and Purification KOH Potassium Hydroxide Mix1 Dissolve KOH->Mix1 Cyanoacetic_Acid Cyanoacetic Acid Mix2 Dissolve Cyanoacetic_Acid->Mix2 Ethanol1 Ethanol Ethanol1->Mix1 Ethanol2 Ethanol Ethanol2->Mix2 Combine Combine & Stir Mix1->Combine Mix2->Combine Potassium_Cyanoacetate Potassium Cyanoacetate Solution Combine->Potassium_Cyanoacetate Reaction_Vessel Reaction Mixture Potassium_Cyanoacetate->Reaction_Vessel Aldehyde 2-Thiophenecarboxaldehyde Aldehyde->Reaction_Vessel Reflux Reflux (2-4h) Reaction_Vessel->Reflux Cooling Cool in Ice Bath Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash_EtOH Wash with Cold Ethanol Filtration->Wash_EtOH Wash_Ether Wash with Diethyl Ether Wash_EtOH->Wash_Ether Drying Dry under Vacuum Wash_Ether->Drying Final_Product Potassium 3-cyano-3-(2-thienyl)acrylate Drying->Final_Product G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Thiophene 2-Thiophenecarboxaldehyde (C₅H₄OS) Reaction Knoevenagel Condensation Thiophene->Reaction + Cyanoacetic Cyanoacetic Acid (C₃H₃NO₂) Cyanoacetic->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction Base Ethanol Ethanol (Solvent) Ethanol->Reaction Solvent Product Potassium 3-cyano-3-(2-thienyl)acrylate (C₈H₄KNO₂S) Reaction->Product

Caption: The overall chemical reaction scheme.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of potassium 3-cyano-3-(2-thienyl)acrylate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable chemical intermediate for use in drug discovery and materials science research. The Knoevenagel condensation described herein is a robust and scalable reaction, offering an efficient route to this important class of compounds.

References

  • Cyanoacetic Acid - Material Safety Data Sheet (MSDS). (n.d.).
  • Potassium hydroxide - Standard Operating Procedure. (2012, December 14).
  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. (2005, October 3). Cole-Parmer.
  • POTASSIUM HYDROXIDE. (n.d.). Esseco USA.
  • material safety data sheet - cyanoacetic acid 98%. (n.d.).
  • 2-THIOPHENECARBXALDEHYDE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.
  • SAFETY DATA SHEET Potassium Hydroxide, Solid. (2022, December 1). INEOS Group.
  • Safety Data Sheet: Potassium hydroxide solution. (n.d.). Carl ROTH.
  • Cyanoacetic Acid CAS No 372-09-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 2-THIOPHENECARBOXYALDEHYDE FOR SYNTHESIS MSDS CAS-No. (2019, February 22). Loba Chemie.
  • 2-Thiophenecarboxaldehyde 98 98-03-3. (n.d.).
  • SAFETY DATA SHEET. (2005, June 13). Fisher Scientific.
  • 2 - SAFETY DATA SHEET. (2025, September 14).
  • Safety Data Sheet Potassium hydroxide Liquid. (n.d.). Soda-Chlorate Ltd.
  • SAFETY DATA SHEET. (2005, June 13). Thermo Fisher Scientific.
  • Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (n.d.). Benchchem.
  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. (n.d.). ScienceOpen.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO.
  • Ethyl 2-cyano-3-(2-thienyl)acrylate. (2024, April 9). ChemBK.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (n.d.). RSC Publishing.
  • Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides. (2011, December 14). Patsnap Eureka.
  • Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. (n.d.).
  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... (n.d.). ResearchGate.
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (n.d.). PMC.
  • Method for producing a cyanoacrylate monomer. (n.d.). Google Patents.
  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (n.d.). ResearchGate.
  • New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. (2021, February 24). MDPI.
  • New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. (2021, February 24). PubMed.
  • Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. (n.d.).
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.).
  • Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (n.d.). Benchchem.
  • An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. (2025, August 6). ResearchGate.
  • Physicomechanical and Morphological Characterization of Multi-Structured Potassium-Acrylate-Based Hydrogels. (2022, October 1). MDPI.
  • Experiment 6: Preparation and Analysis of Potassium Trisoxalatoferrate(III) Trihydrate, K3[Fe(C2O4)3].3H2O. (n.d.).

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Application Note: De Novo Synthesis of Thieno[3,2-c]pyridine Scaffolds via Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scaffold optimization

Introduction & Mechanistic Rationale

The thieno[3,2-c]pyridine bicyclic core is a privileged scaffold in modern drug discovery, serving as the structural foundation for numerous high-value therapeutics, including Checkpoint Kinase 1 (CHK1) inhibitors for oncology[1] and Janus Kinase (JAK) inhibitors for inflammatory diseases.

Synthesizing this core de novo requires precise control over ring-closure dynamics. (CAS: 912368-67-3) is an ideal, commercially available starting material for this purpose. It provides a pre-installed cyano group and a strategically positioned thiophene ring.

The synthetic logic relies on converting the stable potassium salt into a highly reactive acyl azide. Under strict thermal control, the azide undergoes a Curtius rearrangement to extrude nitrogen gas, generating a transient vinyl isocyanate. Because the isocyanate is generated in close spatial proximity to the electron-rich thiophene ring, it immediately undergoes an intramolecular electrocyclic ring closure, forming the pyridone ring. Subsequent halogenation yields a highly electrophilic scaffold primed for late-stage functionalization (e.g., SₙAr or Suzuki cross-coupling)[2].

Reaction Pathway Visualization

G SM Potassium (Z)-3-cyano- 3-(thiophen-2-yl)acrylate CAS: 912368-67-3 Azide Acyl Azide Intermediate (Reactive Slurry) SM->Azide 1. Oxalyl Chloride 2. NaN3 (aq) Isocyanate Vinyl Isocyanate (Transient) Azide->Isocyanate Δ (210 °C) - N2 (gas) Pyridone 4-oxo-4,5-dihydrothieno [3,2-c]pyridine-7-carbonitrile (Cyclized Core) Isocyanate->Pyridone Electrocyclic Ring Closure Chloro 4-chloro-thieno[3,2-c] pyridine-7-carbonitrile (Activated Scaffold) Pyridone->Chloro POCl3 Reflux

Figure 1: Mechanistic pathway for thieno[3,2-c]pyridine synthesis via Curtius rearrangement.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that physical observations directly correlate with mechanistic milestones.

Protocol 1: Synthesis of (2Z)-3-cyano-3-(2-thienyl)acryloyl azide

Objective: Convert the stable potassium salt into the reactive acyl azide precursor without isolating explosive intermediates.

  • Activation: Suspend Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an N₂ atmosphere. Cool to 0 °C.

  • Chlorination: Add a catalytic amount of anhydrous DMF (0.05 eq), followed by the dropwise addition of oxalyl chloride (1.2 eq) over 15 minutes.

    • Causality Check: DMF generates the Vilsmeier-Haack complex, accelerating acyl chloride formation. The immediate evolution of CO and CO₂ gas serves as a visual confirmation of activation.

  • Azidation: Once gas evolution ceases and the suspension clears (approx. 2 hours), concentrate under reduced pressure to remove excess oxalyl chloride. Redissolve in acetone, cool to 0 °C, and add a pre-chilled aqueous solution of NaN₃ (1.5 eq) dropwise. Stir for 30 minutes.

  • Extraction: Extract the mixture with cold CH₂Cl₂. Wash the organic layer with brine, dry over Na₂SO₄, and filter.

    • Critical Safety & Causality Check:Do NOT concentrate the CH₂Cl₂ solution to dryness. Low molecular weight acyl azides are shock- and temperature-sensitive. Maintaining the intermediate as a cold CH₂Cl₂ slurry prevents explosive decomposition and prepares it for the high-dilution thermal step.

Protocol 2: Thermal Curtius Rearrangement and Cyclization

Objective: Synthesize 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile via a transient isocyanate[1].

  • Solvent Preparation: In a multi-neck round-bottom flask equipped with a distillation head and dropping funnel, heat a mixture of diphenyl ether (3.5 mL/mmol) and tributylamine (Bu₃N, 0.7 mL/mmol) to 210 °C under a vigorous stream of N₂.

  • Dropwise Addition: Transfer the cold CH₂Cl₂ azide slurry into the dropping funnel and add it dropwise into the 210 °C solvent mixture over 2 hours.

    • Causality Check: The 210 °C temperature instantly flashes off the CH₂Cl₂ carrier solvent (removed via distillation) and triggers the Curtius rearrangement, extruding N₂ gas. The slow, dropwise addition ensures the steady-state concentration of the highly reactive vinyl isocyanate remains near zero. This prevents intermolecular dimerization, thermodynamically forcing the intramolecular electrocyclic attack by the thiophene ring.

  • Precipitation: After complete addition, stir at 210 °C for 10 minutes, then cool to room temperature and place in an ice bath. Add an excess of hexanes (10 volumes).

    • Self-Validation: The non-polar hexanes drastically reduce the solubility of the polar pyridone product in diphenyl ether, causing immediate and heavy precipitation.

  • Isolation: Filter the precipitate under vacuum, wash with copious amounts of hexanes, and dry to yield the cyclized product (approx. 76% yield).

Protocol 3: Aromatization to 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile

Objective: Convert the pyridone core into an electrophilic heteroaromatic scaffold.

  • Chlorination: Suspend the pyridone intermediate (1.0 eq) in neat POCl₃ (10 volumes). Heat to reflux (105 °C) for 12 hours under N₂.

    • Causality Check: POCl₃ acts as both solvent and chlorinating agent. The reaction is driven by the thermodynamic stability gained upon forming the fully aromatized, conjugated thieno[3,2-c]pyridine system.

  • Quenching: Cool to room temperature, concentrate to remove bulk POCl₃, and carefully suspend the residue in ice-cold water.

    • Self-Validation: This highly exothermic quench destroys residual POCl₃ (HCl gas evolution). The fully aromatized chlorinated product is highly hydrophobic and remains insoluble.

  • Isolation: Filter the solid, wash with saturated aqueous NaHCO₃ followed by water, and dry under vacuum.

Quantitative Data & Optimization

The success of the Curtius rearrangement is highly dependent on thermal energy and solvent basicity. Table 1 summarizes the optimization parameters that led to the finalized Protocol 2.

Table 1: Optimization of Curtius Rearrangement & Cyclization Conditions

Solvent SystemTemp (°C)AdditiveYield (%)Mechanistic Observation
Toluene110None< 10%Insufficient thermal energy for efficient ring closure; isocyanate traps trace moisture.
Diphenyl ether180None45%Moderate cyclization; significant intermolecular dimerization byproduct formation.
Diphenyl ether210None60%Improved cyclization rate; some degradation observed due to acidic byproducts.
Diphenyl ether 210 Bu₃N 76% Optimal. Base neutralizes trace acids and facilitates enolization/aromatization during cyclization.

Downstream Applications in Drug Discovery

The resulting 4-chlorothieno[3,2-c]pyridine-7-carbonitrile scaffold is highly versatile.

  • SₙAr Displacements: The C4 chlorine atom is highly activated by the adjacent pyridine nitrogen and the para-carbonitrile group, allowing for rapid nucleophilic aromatic substitution (SₙAr) with various cyclic amines (e.g., chiral piperidines) to build the core of 1[1].

  • C-H Activation / Halogenation: The C2 position of the thiophene ring can be selectively brominated using NBS, yielding 2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile. This opens the door for subsequent Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups, a common motif in3[3].

References

  • Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1)
  • Substituted heterocycles and their use as chk1, pdk1 and pak inhibitors (WO2006106326A1)
  • Antiinflammation agents (US20040097485A1)
  • Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate (CAS 912368-67-3)

Sources

Application Notes and Protocols: 3-Cyano-3-(2-thienyl)acrylic acid Potassium Salt as a Versatile Reaction Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on 3-cyano-3-(2-thienyl)acrylic acid potassium salt, a key intermediate in modern organic synthesis. While the free acid form, 2-cyano-3-(2-thienyl)acrylic acid (CTA), is more commonly known and utilized, its potassium salt is the direct product of the foundational Knoevenagel condensation reaction under basic conditions. Understanding the formation and role of this salt is crucial for optimizing reaction yields, controlling purity, and designing synthetic pathways. We will explore the mechanistic underpinnings of its synthesis, provide detailed, field-tested protocols for its generation, and discuss its application as a precursor to downstream compounds with significant biological and material science applications, including novel kinase inhibitors and advanced MALDI matrices.[1][2]

Compound Profile and Physicochemical Properties

3-Cyano-3-(2-thienyl)acrylic acid potassium salt is the deprotonated form of (E)-2-cyano-3-(thiophen-2-yl)acrylic acid. The formation of this salt is an integral part of its most common synthesis, the Knoevenagel condensation of 2-thiophenecarboxaldehyde and cyanoacetic acid using a base like potassium hydroxide.[3] The salt's solubility in aqueous or mixed-solvent systems is a key feature of this synthetic route.

PropertyDataSource(s)
Chemical Name 3-Cyano-3-(2-thienyl)acrylic acid potassium salt[4]
Molecular Formula C₈H₄KNO₂S[4]
Molecular Weight 217.29 g/mol [4]
Related CAS Number 58177-53-0 ((E)-2-Cyano-3-(thiophen-2-yl)acrylic acid)[5][6]
Appearance (Free Acid) Powder or crystals[6]
Storage (Free Acid) Keep in a dark place, sealed in dry, 2-8°C[6]

The Core Synthesis: Mechanistic Insights into the Knoevenagel Condensation

The synthesis of the title compound is a classic example of the Knoevenagel condensation. This reaction provides a powerful and efficient method for forming carbon-carbon double bonds.[7] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base.[8]

Causality of the Mechanism:

  • Deprotonation: The reaction initiates with the deprotonation of the active methylene compound, cyanoacetic acid, by a base (e.g., the hydroxide ion from KOH). The electron-withdrawing nature of both the nitrile (-CN) and carboxylic acid (-COOH) groups makes the α-carbon proton highly acidic, facilitating its removal even by a mild base to form a stabilized carbanion (enolate).[7]

  • Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This step forms a new carbon-carbon single bond, creating a tetrahedral intermediate.

  • Protonation & Dehydration: The intermediate is protonated, typically by a water molecule, to form an aldol-type adduct. This adduct then readily undergoes dehydration (elimination of a water molecule) under the basic conditions, driven by the formation of a stable, conjugated π-system. The product is the α,β-unsaturated system, 3-cyano-3-(2-thienyl)acrylic acid, which exists as its potassium salt in the basic reaction medium.

Knoevenagel_Mechanism cluster_0 Reactants Reactants: 2-Thiophenecarboxaldehyde + Cyanoacetic Acid Enolate Carbanion (Enolate) Intermediate Base Base (KOH) Base->Enolate Deprotonation of Cyanoacetic Acid Aldol_Adduct Aldol Adduct (Unstable) Enolate->Aldol_Adduct Nucleophilic Attack on Aldehyde Carbonyl Product Product: 3-Cyano-3-(2-thienyl)acrylic acid Potassium Salt Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Base-catalyzed mechanism of the Knoevenagel condensation.

Detailed Experimental Protocols

The protocols provided are designed to be self-validating, offering clear steps from reaction setup to product isolation. The choice of protocol may depend on available equipment (e.g., microwave reactor) and desired reaction scale.

Protocol 1: Microwave-Assisted Aqueous Synthesis

This method is highly efficient, utilizing microwave irradiation to accelerate the reaction, often leading to high yields in short reaction times.[8] The potassium salt is formed in situ and subsequently converted to the free acid upon workup.

Workflow Diagram:

Protocol_Workflow start Start combine Combine Aldehyde, Cyanoacetic Acid, KOH, and Water in MW Vessel start->combine irradiate Irradiate in Microwave Reactor (e.g., 75°C, 20 min) combine->irradiate cool Cool Reaction Vessel to Room Temperature irradiate->cool acidify Acidify with HCl (aq) to Precipitate Product cool->acidify stir Stir Solution for 30 min acidify->stir isolate Isolate Crude Product via Vacuum Filtration stir->isolate wash Wash Solid with Cold Water isolate->wash dry Dry Product Under Vacuum wash->dry purify Recrystallize (Optional) from Ethanol/Water dry->purify end End: Pure Free Acid purify->end

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-thiophenecarboxaldehyde (1.0 mmol, 1.0 eq), cyanoacetic acid (1.0 mmol, 1.0 eq), and an aqueous solution of potassium hydroxide (0.2 mmol, 20 mol% in 5 mL of water).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 75°C for 20 minutes with continuous stirring.[3]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (8:2) mobile phase.[3]

  • Product Isolation (Acidification): After completion, cool the reaction vessel to room temperature. The product exists as the soluble potassium salt. To isolate the free acid, add 1 mL of 3 M hydrochloric acid to the solution.[3] This protonates the carboxylate, causing the free acid to precipitate.

  • Workup: Stir the acidified solution for 30 minutes to ensure complete precipitation.[3] Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water to remove any remaining salts. Dry the product under vacuum. If further purification is needed, the crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Conventional Heating with Piperidine Catalyst

This classic method uses a weak organic base in an organic solvent and is suitable for labs without access to a microwave reactor.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in ethanol (10-20 mL).[1][8]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 8-10 drops via a Pasteur pipette) to the solution.[1]

  • Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction's completion via TLC.[8]

  • Workup: Upon completion, cool the mixture to room temperature. If a precipitate (the piperidinium salt of the product) forms, it can be filtered. Alternatively, the solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate), washed with dilute acid (to remove piperidine) and water, dried over sodium sulfate, and concentrated to yield the crude free acid.[1]

Comparison of Synthesis Protocols:

ParameterProtocol 1 (Microwave, KOH)Protocol 2 (Conventional, Piperidine)
Catalyst Potassium Hydroxide (KOH)Piperidine
Solvent WaterEthanol
Heating Microwave IrradiationConventional Reflux
Temperature 75 °C~78 °C (Ethanol Reflux)
Time ~20 minutes2-6 hours
Workup Acidification & FiltrationSolvent Extraction / Filtration
Advantages Very fast, "green" solvent (water)Simple setup, no special equipment
Intermediate Form Potassium Salt (in solution)Piperidinium Salt

Application as an Intermediate for Further Synthesis

The primary value of 3-cyano-3-(2-thienyl)acrylic acid and its potassium salt lies in their role as a versatile building block. The conjugated system, featuring electron-withdrawing nitrile and carboxylate groups, makes it a reactive precursor for a variety of downstream products, particularly in the field of medicinal chemistry.

Synthetic Utility Pathway: The potassium salt is the immediate product of the Knoevenagel condensation. It is nearly always converted to the free acid, which then serves as the starting point for further derivatization.

Synthetic_Utility Reactants 2-Thiophenecarboxaldehyde + Cyanoacetic Acid Salt Potassium Salt (Intermediate in situ) Reactants->Salt Knoevenagel Condensation Acid Free Acrylic Acid (Isolated Product) Salt->Acid Acidic Workup Derivatives Downstream Derivatives: - Esters - Amides - Acrylonitriles Acid->Derivatives Further Functionalization

Caption: Synthetic pathway from reactants to downstream derivatives.

Example Application: Precursor to Anti-Cancer Agents Derivatives of the thienyl-acrylonitrile scaffold have been synthesized and identified as potent inhibitors of hepatoma (liver cancer) cell proliferation.[1] These compounds, often classified as tyrphostins (tyrosine kinase inhibitors), can be prepared from the corresponding acrylic acid. The research demonstrates that these molecules can act as multi-kinase inhibitors, with a notable activity against VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that tumors need to grow).[1] This highlights a direct and high-value application for the core structure synthesized via the potassium salt intermediate.

Safety, Handling, and Storage

  • Reagents: 2-Thiophenecarboxaldehyde, cyanoacetic acid, and potassium hydroxide are corrosive and/or toxic. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: Microwave-assisted reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven. Conventional heating under reflux should be monitored to prevent solvent evaporation.

  • Product: The final product, (E)-2-cyano-3-(thiophen-2-yl)acrylic acid, should be stored in a cool, dry, dark place to maintain its stability.[6] It is classified as a skin and eye irritant.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • da Silva, F. C., et al. (2018). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • Reddy, T. J., et al. (2020). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • Wotschadlo, J., et al. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. MDPI. [Link]

  • Wang, C., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Brazilian Chemical Society. [Link]

  • Lapworth, A., & Baker, W. (1922). α-CYANO-β-PHENYLACRYLIC ACID. Organic Syntheses. [Link]

  • Moe, O., & Warner, D. T. (1948). 3-(2-FURYL)ACRYLONITRILE. Organic Syntheses. [Link]

  • Moshang Chemical. 3-cyano-3-thiophen-2-yl-acrylic acid potassium salt. [Link]

  • ResearchGate. Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid. [Link]

  • Smith, L. I., et al. (1941). β,β-DIMETHYLACRYLIC ACID. Organic Syntheses. [Link]

  • Vaikkinen, A., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry. [Link]

  • Pharmaffiliates. 3-(2-Thienyl)acrylic Acid. [Link]

  • Georganics. (2E)-3-(2-Thienyl)acrylic acid. [Link]

  • Capot Chemical. 3-(2-Thienyl)acrylic acid. [Link]

  • Gandomkar, S., et al. (2023). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. ChemSusChem. [Link]

  • Reddit. Reaction Help. [Link]

  • ResearchGate. Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates... [Link]

Sources

Application Note: Synthesis & Optimization of 3-(2-Thienyl)-2-Cyanoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis, optimization, and validation of 2-Cyano-3-(2-thienyl)acrylic acid and its derivatives.

Note on Nomenclature: While the prompt specifies 3-Cyano-3-(2-thienyl), standard IUPAC numbering for acrylic acid derivatives assigns position 1 to the carboxyl carbon (


).[1] Consequently, the biologically active scaffold (analogous to the MCT1 inhibitor 

-CHCA) produced via Knoevenagel condensation is 2-cyano-3-(2-thienyl)acrylic acid (also known as

-cyano-

-thienylacrylic acid).[1] This guide focuses on this dominant pharmacophore while addressing the regiochemical control required to synthesize it.

Executive Summary & Structural Scope

Thienyl-substituted cyanoacrylic acids are critical scaffolds in drug discovery, serving as:

  • MCT1 Inhibitors: Bioisosteres of

    
    -cyano-4-hydroxycinnamic acid (CHC), targeting metabolic plasticity in cancer cells.[1]
    
  • MALDI Matrices: High-efficiency proton transfer agents for proteomic analysis.[1]

  • Synthetic Intermediates: Precursors for fused thienopyrimidines and lipophilic radiotracers.[1]

This guide details the Knoevenagel Condensation route, optimized for regioselectivity (E-isomer dominance) and high yield.

Structural Target
  • IUPAC Name: (E)-2-cyano-3-(thiophen-2-yl)acrylic acid[1][2]

  • Common Name:

    
    -Cyano-
    
    
    
    -thienylacrylate
  • Chemical Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1][3]
    
  • Key Pharmacophore: The electron-withdrawing cyano group at C2 and the thienyl ring at C3 create a "push-pull" alkene system essential for Michael acceptor reactivity.[1]

Reaction Mechanism & Critical Parameters

The synthesis relies on the base-catalyzed Knoevenagel condensation between 2-thiophenecarbaldehyde and cyanoacetic acid .

Mechanistic Pathway[1][5][6][7][8]
  • Deprotonation: The base (Piperidine/Ammonium Acetate) abstracts a proton from the active methylene of cyanoacetic acid (

    
    ), forming a stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.

  • Aldol Intermediate: Formation of a

    
    -hydroxy intermediate.[1][4]
    
  • Dehydration: Spontaneous elimination of water (often rate-limiting) drives the equilibrium toward the conjugated alkene.[1]

  • Isomerization: The thermodynamic (E)-isomer is favored due to steric repulsion between the thienyl ring and the carboxylic acid group in the (Z)-isomer.[1]

Diagram: Reaction Logic & Workflow

Knoevenagel_Workflow Start Reactants: 2-Thiophenecarbaldehyde + Cyanoacetic Acid Catalyst Catalyst Selection Start->Catalyst Path_A Route A: Classic Piperidine/EtOH (Reflux) Catalyst->Path_A Standard Lab Scale Path_B Route B: Green NH4OAc/Toluene (Dean-Stark) Catalyst->Path_B Scale-up (>10g) Path_C Route C: Microwave Water/KOH (Rapid) Catalyst->Path_C High Throughput Intermediate Aldol Intermediate (Transient) Path_A->Intermediate Path_B->Intermediate Path_C->Intermediate Product Crude Product (E/Z Mixture) Intermediate->Product - H2O Purification Recrystallization (EtOH/Water) Product->Purification Final Target: (E)-2-Cyano-3-(2-thienyl) acrylic acid Purification->Final >98% Purity

Caption: Decision tree for synthetic routes based on scale and equipment availability.

Experimental Protocols

Protocol A: Standard Laboratory Synthesis (Piperidine Catalysis)

Best for: Initial discovery, gram-scale synthesis, and high purity requirements.[1]

Reagents:

  • 2-Thiophenecarbaldehyde (1.0 eq)[2]

  • Cyanoacetic acid (1.1 eq)[1][2]

  • Piperidine (0.1 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-thiophenecarbaldehyde (e.g., 10 mmol, 1.12 g) and cyanoacetic acid (11 mmol, 0.94 g) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise. Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify with 1M HCl (approx. 5 mL) to pH 2–3. This protonates the carboxylate and precipitates the product.

    • Cool in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the yellow precipitate under vacuum. Wash with cold water (

    
     mL) to remove piperidine salts and excess acid.
    
  • Purification: Recrystallize from hot Ethanol/Water (8:2).

    • Yield Expectation: 75–85%.[5]

    • Appearance: Pale yellow needles.

Protocol B: Green/Microwave Synthesis (Ammonium Acetate)

Best for: Rapid library generation, avoiding toxic amines.[1]

Reagents:

  • 2-Thiophenecarbaldehyde (1.0 eq)[2]

  • Cyanoacetic acid (1.0 eq)[1][2][6]

  • Ammonium Acetate (

    
    , 20 mol%)[1]
    
  • Solvent: Water or Toluene (depending on solubility preference)[1]

Step-by-Step Procedure:

  • Mixture: In a microwave-safe vial, combine aldehyde (1 mmol), cyanoacetic acid (1 mmol), and

    
     (0.2 mmol).
    
  • Irradiation: Seal the vessel. Irradiate at

    
    C for 15–20 minutes (Power: 100W).
    
  • Precipitation: Pour the reaction mixture into crushed ice/water acidified with dilute HCl.

  • Filtration: Collect the solid by filtration.[1][2]

  • Validation: This method often yields the pure (E)-isomer directly due to the thermodynamic control provided by rapid microwave heating.

Optimization & Troubleshooting Data

The following table summarizes the impact of solvent and catalyst choices on yield and isomer ratio (E:Z).

ParameterConditionYield (%)E:Z RatioNotes
Catalyst Piperidine (0.1 eq)85%95:5Standard.[1] High yield but requires acid wash.
Catalyst Ammonium Acetate78%92:8Milder.[1] Easier workup (sublimes/water soluble).
Catalyst

-Alanine
70%98:2Slower reaction, but excellent stereoselectivity.[1]
Solvent Ethanol82%95:5Green, easy workup. Recommended.
Solvent Toluene (Dean-Stark)92%90:10Best for large scale (azeotropic water removal).[1]
Solvent Water (Microwave)88%>95:5Fastest. "On-water" effect accelerates rate.[1]
Troubleshooting Common Issues
  • Problem: Product oils out instead of precipitating.

    • Cause: Incomplete acidification or presence of impurities.

    • Solution: Re-dissolve in minimum 1M NaOH, extract with Ethyl Acetate (to remove unreacted aldehyde), then re-acidify the aqueous layer slowly with HCl.

  • Problem: Low Yield.

    • Cause: Knoevenagel reversal (retro-aldol) during workup.[1]

    • Solution: Ensure the reaction is cooled completely before acidification. Avoid excess heating during recrystallization.

Structural Validation & Analysis

To ensure the synthesized compound is the correct (E)-2-cyano-3-(2-thienyl)acrylic acid , validation via


H NMR is mandatory.[1]
NMR Signature (DMSO- )
  • Olefinic Proton: A singlet (or fine doublet) appearing between

    
     8.3 – 8.6 ppm .[1]
    
    • Diagnostic: In the (E)-isomer, this proton is deshielded by the cis-cyano group and the carboxylic acid.[1]

  • Thiophene Protons:

    • H-5 (

      
       7.9, d)
      
    • H-3 (

      
       7.7, d)
      
    • H-4 (

      
       7.2, dd)
      
  • Carboxylic Acid: Broad singlet at

    
     13.0–14.0 ppm (exchangeable with 
    
    
    
    ).[1]
Diagram: Analytical Logic

Analysis_Logic Sample Isolated Solid NMR 1H NMR (DMSO-d6) Sample->NMR Check_Olefin Check Olefin Shift (> 8.0 ppm?) NMR->Check_Olefin Isomer_E Shift ~8.4 ppm (E)-Isomer (Target) Check_Olefin->Isomer_E Yes Isomer_Z Shift < 7.8 ppm (Z)-Isomer (Impurity) Check_Olefin->Isomer_Z No

Caption: NMR decision tree for distinguishing E/Z isomers.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from

  • Organic Syntheses. (1941).[1]

    
    -Cyano-
    
    
    
    -phenylacrylic acid (Classic Knoevenagel Protocol). Org. Synth. Coll. Vol. 1, p. 451.[7] Retrieved from
  • Selleck Chemicals. (2024).[1]

    
    -cyano-4-hydroxycinnamic acid (MCT Inhibitor) Data Sheet. Retrieved from 
    
  • MDPI. (2022).[1] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Cyano-3-(2-thienyl)acrylic acid Product Analysis. Retrieved from

Sources

Solvent selection for 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Systematic Approach to Solvent Selection for 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

Audience: Researchers, scientists, and drug development professionals

Abstract

3-Cyano-3-(2-thienyl)acrylic acid potassium salt is a molecule of interest featuring a unique combination of a polar ionic salt and a moderately nonpolar organic scaffold. This dual character presents both challenges and opportunities in solvent selection, a critical parameter that dictates the success of its synthesis, purification, formulation, and analytical characterization. This document provides a comprehensive guide for researchers, outlining the fundamental principles and practical methodologies for selecting an optimal solvent system. We move beyond simple solubility charts to explain the underlying physicochemical drivers, providing detailed, replicable protocols for both rapid qualitative screening and precise quantitative analysis. The objective is to empower scientists with a robust, decision-making framework for handling this and structurally similar compounds.

Physicochemical Profile & Solubility Predictions

A thorough understanding of the molecule's structure is the foundation of rational solvent selection. The compound, with the molecular formula C₈H₄KNO₂S and a molecular weight of 217.29 g/mol , possesses distinct regions that govern its interaction with different solvents[1].

  • Ionic Moiety (Potassium Carboxylate): The -COO⁻K⁺ group is the dominant feature. As an alkali metal salt, it is expected to dissociate in highly polar, protic solvents capable of solvation and hydrogen bonding, such as water.[2] Generally, potassium salts exhibit greater aqueous solubility than their sodium counterparts, suggesting that water will be a highly effective solvent.[2]

  • Organic Scaffold (Thienyl, Cyano, and Acrylate Groups): The organic portion consists of a thiophene ring, a cyano group, and an acrylic backbone.

    • Thiophene Ring: This heterocyclic aromatic ring is relatively nonpolar and contributes hydrophobic character, being insoluble in water but soluble in organic solvents like ethanol and ether.[3][4][5]

    • Cyano Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor.

    • Acrylic Backbone: The conjugated double bond system contributes to the planarity and electronic properties of the molecule.

Predicted Solubility Behavior: Based on the "like dissolves like" principle, the molecule's hybrid nature predicts a nuanced solubility profile.

  • High Solubility: Expected in polar protic solvents (e.g., Water, Methanol, Ethylene Glycol) due to the energetic favorability of solvating the potassium and carboxylate ions.

  • Moderate to Good Solubility: Likely in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) which can solvate the potassium cation and interact with the polar cyano and carboxylate groups, though less effectively than protic solvents.

  • Low to Insoluble: Expected in nonpolar solvents (e.g., Toluene, Hexane, Diethyl Ether) that cannot effectively solvate the ionic salt moiety, leading to poor dissolution.

Strategic Framework for Solvent Selection

A systematic approach is crucial to efficiently identify the ideal solvent for a specific application. The following workflow provides a logical progression from initial assessment to final optimization.

Solvent_Selection_Workflow cluster_1 Phase 1: Assessment & Prediction cluster_2 Phase 2: Experimental Screening cluster_3 Phase 3: Optimization & Finalization start Define Application Goal (Reaction, Crystallization, Analysis) analyze Analyze Compound Structure (Ionic vs. Organic character) start->analyze qual_screen Protocol 1: Rapid Qualitative Screen (Test broad solvent polarity range) analyze->qual_screen Hypothesis Driven quant_det Protocol 2: Quantitative Determination (Gravimetric or Spectroscopic) qual_screen->quant_det Promising Solvents optimize System Optimization (Co-solvents, Temperature, pH) qual_screen->optimize Poor Solubility quant_det->optimize final_solvent Final Solvent System Selection optimize->final_solvent

Caption: Workflow for systematic solvent selection.

Experimental Protocols

The following protocols provide step-by-step methodologies for determining the solubility of 3-Cyano-3-(2-thienyl)acrylic acid potassium salt.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of the compound across a range of solvents with varying polarities at room temperature.

Materials:

  • 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Selection of solvents (see Table 1 for suggestions)

  • Spatula and microbalance

Procedure:

  • Preparation: Add approximately 1-2 mg of the compound to a clean, dry vial. The exact mass is not critical, but it should be consistent across all vials.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a dark background. Note if the solid has completely dissolved. Look for any suspended particles.

  • Categorization: Classify the solubility based on visual inspection:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

    • Insoluble: The solid appears largely unaffected.

  • Repeat: Repeat steps 1-5 for each solvent to be tested.

Trustworthiness: This protocol is self-validating through direct visual confirmation. Consistent starting mass and solvent volume ensure a reliable qualitative comparison across the tested solvent spectrum.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of the compound in a specific solvent at a controlled temperature. This method is adapted from established techniques for determining the solubility of alkali metal salts.[2]

Materials:

  • 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed glass vials

Procedure:

  • Solution Preparation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed flask (e.g., 200 mg in 10 mL). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flask in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, let the flask sit undisturbed in the temperature bath for 1-2 hours to allow the excess solid to settle. For finer suspensions, centrifuge the mixture at high speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection: Carefully draw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed (tared) glass vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation: Place the vial in a vacuum oven at a moderate temperature (e.g., 50-60°C) until the solvent has completely evaporated and a constant weight is achieved.

  • Calculation:

    • Weigh the vial containing the dried solid.

    • Subtract the initial tare weight of the vial to find the mass of the dissolved solute.

    • Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL)

Trustworthiness: This protocol is self-validating through mass balance. The use of a temperature-controlled environment, filtration, and drying to a constant weight ensures high accuracy and reproducibility.

Data Summary & Application-Specific Guidance

The choice of solvent is ultimately dictated by the intended application. The following table summarizes the predicted solubility and provides guidance for common laboratory procedures.

Table 1: Predicted Solubility and Application-Specific Recommendations

SolventPolarity TypePredicted SolubilityRecommended ApplicationsRationale & Considerations
WaterPolar ProticHighAqueous reactions, biological assays, stock solutions for HPLC.Ideal for biological compatibility. Adjusting pH may further enhance solubility.
MethanolPolar ProticHighReactions, stock solutions, potential for crystallization via cooling.Good general-purpose polar solvent. Can be used in mixed systems with water.
EthanolPolar ProticGoodReactions, recrystallization (less polar than methanol).Often a good choice for recrystallization as solubility may decrease significantly upon cooling.
IsopropanolPolar ProticModerateRecrystallization (anti-solvent).Lower polarity than ethanol; can be used to precipitate the salt from a more polar solution.
DMSOPolar AproticHighNMR spectroscopy, reactions requiring high solubility of diverse reagents.High boiling point can be difficult to remove. Hygroscopic.
AcetonitrilePolar AproticModerateHPLC mobile phase component, reactions.UV transparent and compatible with reverse-phase HPLC.
AcetonePolar AproticLow to ModerateWashing/triturating solid material, anti-solvent.Useful for washing impurities from the solid product due to its moderate solvating power and volatility.
DichloromethaneNonpolarInsolubleExtraction of nonpolar impurities from an aqueous solution of the salt.The salt will remain in the aqueous phase while organic impurities partition into the DCM.
TolueneNonpolarInsolubleAnti-solvent, reaction medium for biphasic systems.Can be used to precipitate the salt from a solution.
HexaneNonpolarInsolubleFinal wash of solid product to remove nonpolar residues.Highly effective for removing greasy or oily impurities.

Troubleshooting & Advanced Concepts

  • Crystallization Challenges: If the compound "oils out" instead of crystallizing, it indicates that the solution is supersaturated and nucleation is inhibited. Strategies to induce crystallization include:

    • Slowing the cooling rate.

    • Scratching the inside of the flask with a glass rod.

    • Adding a seed crystal.

    • Using an anti-solvent precipitation method, where a solvent in which the compound is insoluble (e.g., isopropanol or acetone) is slowly added to a saturated solution.[6]

  • Co-solvents: For applications like biological assays where high aqueous concentrations are needed but solubility is limiting, a water-miscible organic co-solvent (e.g., DMSO or ethanol) can be used.[3] It is critical to start with a concentrated stock in the organic solvent and perform a serial dilution into the aqueous buffer, monitoring for any signs of precipitation.

  • pH Adjustment: As the potassium salt of a carboxylic acid, the compound's aqueous solubility is pH-dependent. In acidic conditions, it will convert to the free acid, 3-cyano-3-(2-thienyl)acrylic acid, which is significantly less water-soluble and may precipitate.[7] Therefore, maintaining a neutral or slightly basic pH is crucial for maximizing aqueous solubility.

References

  • BenchChem. (2025). Improving solubility of thiophene derivatives for biological assays. BenchChem.
  • Solubility of Things. (n.d.). Thiophene.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • BenchChem. (2025). A Technical Guide to the Solubility of Potassium Malonate in Various Solvents. BenchChem.
  • Moshang Chemical. (n.d.). 3-cyano-3-thiophen-2-yl-acrylic acid potassium salt.
  • Google Patents. (n.d.). Carboxylic acid purification and crystallization process.
  • CymitQuimica. (n.d.). 3-(2-Thienyl)-2-propenoic acid.
  • OSHA. (n.d.). Acrylic Acid.
  • Academia.edu. (n.d.). Crystallization of potassium sulfate by cooling and salting-out using 1-propanol in a calorimetric reactor.

Sources

Troubleshooting & Optimization

Handling hygroscopic thienyl acrylic acid salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting Hygroscopic Thienyl Acrylic Acid Salts

Welcome to the Application Support Hub As a Senior Application Scientist, I frequently encounter challenges related to the physical stability of active pharmaceutical ingredients (APIs) and synthetic intermediates. Thienyl acrylic acid (TAA) derivatives—such as 3-(2-thienyl)acrylic acid—are vital building blocks in the synthesis of anti-HIV HEPT analogs, benzothiazepinones, and influenza A virus inhibitors[1]. However, when these acids are converted into salt forms (e.g., sodium, potassium, or amine salts) to improve solubility and bioavailability, they often exhibit severe hygroscopicity.

Ingesting atmospheric moisture alters the physical state of the salt, leading to caking, deliquescence, and chemical degradation (e.g., hydrolysis). This guide provides a self-validating framework for classifying, handling, and formulating hygroscopic TAA salts to ensure scientific integrity and experimental reproducibility.

Before manipulating a new batch of a TAA salt, you must establish its baseline moisture uptake profile. We utilize the European Pharmacopoeia (Ph. Eur.) guidelines, which classify materials based on dynamic weight gain after 24 hours of equilibration at 25°C and 80% relative humidity (RH)[2][3].

Table 1: Ph. Eur. Hygroscopicity Classification System & Handling Implications

ClassificationCriteria (Weight gain at 25°C, 80% RH for 24h)Handling Implication for TAA Salts
Non-hygroscopic

0.12% w/w
Standard benchtop handling is acceptable.
Slightly hygroscopic > 0.12% to < 2.0% w/wStore in tightly sealed containers; brief benchtop exposure is fine.
Moderately hygroscopic

2.0% to < 15.0% w/w
Requires controlled humidity environments (<30% RH) during weighing.
Very hygroscopic

15.0% w/w
Mandates glovebox handling, inert atmosphere, or pre-filled reaction vials.

Workflow for Evaluating and Handling TAA Salts

The following diagram illustrates the causality-driven workflow for processing new TAA salt batches. By systematically profiling the material, we dictate the downstream handling and formulation strategies.

G Start 1. Receive TAA Salt Batch GSA 2. Gravimetric Sorption Analysis (25°C, 80% RH, 24h) Start->GSA Classify 3. Ph. Eur. Classification GSA->Classify NonHygro Non/Slightly Hygroscopic (< 2% w/w) Classify->NonHygro Hygro Moderately/Very Hygroscopic (> 2% w/w) Classify->Hygro Standard Standard Benchtop Handling (Ambient Air) NonHygro->Standard Glovebox Glovebox / Schlenk Line (Inert Argon/N2) Hygro->Glovebox Formulation Formulation Strategy: Film Coating / Co-crystallization Glovebox->Formulation

Decision matrix for the evaluation, handling, and formulation of hygroscopic TAA salts.

Self-Validating Experimental Protocols

Protocol A: Gravimetric Sorption Analysis (GSA) of TAA Salts To trust your handling protocol, you must first validate the moisture sensitivity of your specific TAA salt[3].

  • Preparation: Dry a glass Petri dish at 105°C for 2 hours. Cool it in a desiccator over anhydrous silica gel.

  • Baseline Weighing: Accurately weigh ~500 mg of the TAA salt into the dish (

    
    ).
    
  • Equilibration: Place the dish in a controlled humidity chamber (or a desiccator containing a saturated ammonium chloride solution to maintain ~80% RH) at 25°C ± 1°C.

  • Incubation & Measurement: Leave the sample for exactly 24 hours. Remove and immediately weigh the dish (

    
    ).
    
  • Causality Check (Self-Validation): Calculate the weight gain:

    
    . If the value exceeds 2%, the salt is moderately/very hygroscopic. Validation Step: To prove that the weight gain is purely water (and not oxidative degradation), run a parallel sample under 80% RH with an inert nitrogen headspace. If the weight gains match, the mass increase is exclusively moisture-driven.
    

Protocol B: Moisture-Free Reaction Setup for TAA Salt Coupling When coupling highly hygroscopic TAA salts (e.g., forming amides with aminoadamantanes[1]), ambient moisture will quench coupling reagents like TBTU or HATU.

  • Pre-weighing: Transfer the TAA salt into a reaction vial inside an argon-filled glovebox.

  • Sealing: Cap the vial with a PTFE-lined silicone septum before removing it from the glovebox. Alternatively, utilize commercially available pre-filled reaction vials packaged under inert atmosphere[4].

  • Solvent Addition: Inject anhydrous solvent (e.g., dry DMF or DCM, stored over 3Å molecular sieves) directly through the septum using a dry syringe.

  • Reagent Addition: Add the amine and the coupling reagent (e.g., TBTU) via syringe. Validation Step: Monitor the reaction via LC-MS. The absence of the hydrolyzed coupling reagent byproduct confirms the integrity of your moisture-free closed system.

Troubleshooting & FAQs

Q1: During weighing, my TAA salt rapidly transitions from a free-flowing powder to a sticky paste. How does this affect my reaction stoichiometry, and how can I fix it? Answer: This phenomenon is called deliquescence, which occurs when a very hygroscopic salt absorbs so much moisture that it dissolves in its own absorbed water. Causally, this introduces a massive error in your mass calculations; you are weighing water alongside your API, leading to a sub-stoichiometric amount of the actual TAA salt in your reaction. Troubleshooting: Immediately halt benchtop weighing. Dry the paste in a vacuum oven at 40°C (monitor for thermal stability) until a constant weight is achieved. Subsequently, perform all weighing inside a glovebox or use a controlled-humidity enclosure maintained below 20% RH.

Q2: How can I accurately determine the exact water content of my thienyl acrylic acid salt before a moisture-sensitive coupling reaction? Answer: While GSA tells you the capacity for moisture uptake, Karl Fischer (KF) titration is required to determine the absolute water content at the moment of use. For TAA salts, use a coulometric KF titrator if the expected water content is low (<1%), or volumetric for higher amounts. Self-validating step: If the KF titration reveals >0.5% water, you must either dry the salt further or mathematically adjust your equivalents of coupling reagents (like DCC or EDC) to account for the reagent that will be consumed by the residual water.

Q3: We are scaling up a solid dosage form of a highly hygroscopic TAA salt. What formulation strategies can prevent caking and degradation during shelf-life? Answer: In solid dosage formulation, you must create a physical or thermodynamic barrier against moisture[5].

  • Film Coating: Applying a moisture-barrier polymer coating (e.g., Opadry AMB) to the final tablet physically deflects water vapor.

  • Co-processing with Excipients: Blend the TAA salt with highly hydrophobic excipients (like magnesium stearate or colloidal silicon dioxide) which act as moisture scavengers or deflectors.

  • Crystal Engineering: If the salt form is inherently unstable, consider co-crystallization. Introducing a stabilizing co-former can alter the crystal packing arrangement, eliminating the void spaces where water molecules typically intercalate, thereby fundamentally reducing the thermodynamic drive for hygroscopicity[5].

References

  • Title: Classification of Hygroscopicity | Source: Pharma Growth Hub | URL: [Link]

  • Title: Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Source: Asian Journal of Pharmaceutics | URL: [Link]

  • Title: How do you handle hygroscopic salts? | Source: HepatoChem | URL: [Link]

  • Title: Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses | Source: ResearchGate | URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

Sources

Technical Support Center: 3-Cyano-3-(2-thienyl)acrylic acid Potassium Salt

[1]

CAS Registry Number: 912368-67-3 Chemical Formula: C



Molecular Weight:Common Abbreviation:

CRITICAL DISTINCTION: Do not confuse this compound with


-Cyano-3-(2-thienyl)acrylic acid  (also known as 2-Cyano-3-(2-thienyl)acrylic acid or CTA), which is a common MALDI-TOF MS matrix. The compound discussed here is the 3-cyano (beta-cyano)  isomer in its potassium salt form. The stability profiles differ significantly due to the position of the cyano group.

Part 1: Solution Stability & Preparation Protocols[1]

Solubility & Solvent Compatibility

As a potassium salt, this compound exhibits enhanced water solubility compared to its free acid counterpart. However, the presence of the lipophilic thiophene ring creates an amphiphilic structure that requires specific solvent handling.

Solvent SystemSolubility RatingStability RiskRecommendation
Water (ddH

O)
High (>10 mg/mL)Hydrolysis/pH Preferred. Use pH 7.5–8.0 buffered solution.
Methanol/Ethanol ModerateTransesterification Avoid for long-term storage; use for immediate processing only.
DMSO HighOxidation Good for stock solutions (-20°C), but hygroscopic nature introduces water over time.
Acetonitrile LowPrecipitation Poor solubility for the salt form; requires water co-solvent.
The "Push-Pull" Instability Mechanism

The stability of 3-Cyano-3-(2-thienyl)acrylic acid is governed by its conjugated "push-pull" electronic structure.

  • Electron Donor (Push): The Thiophene ring (electron-rich) donates electron density into the alkene system.

  • Electron Acceptor (Pull): The Cyano (-CN) and Carboxylate (-COO

    
    ) groups withdraw electron density.
    

Consequence: This polarization lowers the activation energy for nucleophilic attack (e.g., hydration by water) and photochemical isomerization .

Preparation Protocol (Standard Operating Procedure)

Objective: Prepare a 10 mM stock solution with maximum stability.

  • Weighing: Weigh the salt rapidly. The solid is hygroscopic; exposure to humid air will alter the effective mass and introduce moisture that accelerates solid-state degradation.

  • Dissolution:

    • Dissolve in degassed 50 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.5).

    • Why? Degassing removes oxygen (prevents thiophene oxidation). The buffer prevents acidification.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter to remove any polymerized insoluble aggregates.

  • Storage: Aliquot into Amber microcentrifuge tubes. Snap-freeze in liquid nitrogen and store at -20°C or -80°C.

Part 2: Degradation Pathways (Visualization)[1]

The following diagram illustrates the three primary degradation pathways for this compound in aqueous solution: Photo-Isomerization , Acid-Catalyzed Precipitation , and Michael Addition (Hydration) .

StabilityPathwayscluster_0Critical Control PointsCompound3-Cyano-3-(2-thienyl)acrylic acid K+ Salt(Active Form)PrecipitateFree Acid Precipitate(Insoluble)Compound->PrecipitatepH < 5.0(Protonation)IsomerCis/Trans Isomer(Biological/Chemical Inactivity)Compound->IsomerUV Light (300-400 nm)(Excitation)HydrateMichael Adduct(Hydrated Species)Compound->HydrateH2O / OH-(Nucleophilic Attack on C=C)OxideThiophene S-Oxide(Sulfoxide)Compound->OxideO2 / Radical Initiator(Oxidation)

Figure 1: Primary degradation pathways. Protonation leads to immediate physical loss (precipitation), while light and water cause chemical modification.

Part 3: Troubleshooting Guide

Issue 1: "My solution became cloudy/precipitated immediately upon mixing."

Diagnosis: Acid-Induced Precipitation (Protonation). The potassium salt is the conjugate base of a weak acid. If you dissolved it in unbuffered water (which often absorbs CO

  • Mechanism:

    
    
    
  • The Fix: Check the pH of your solvent before adding the compound. Ensure pH > 7.0. If precipitation occurs, add dilute KOH or NaOH dropwise until clear, but verify compound integrity as high pH (>10) promotes hydrolysis.

Issue 2: "The solution turned from colorless/pale yellow to deep yellow/orange."

Diagnosis: Photochemical Degradation or Oxidation. Thiophene derivatives are notorious for turning yellow upon oxidation or polymerization.

  • Mechanism: UV light causes

    
     isomerization or radical polymerization of the alkene tail. Thiophene sulfur can also oxidize to sulfoxides.
    
  • The Fix: Discard the solution. Prepare fresh in amber glass or foil-wrapped tubes. Minimize exposure to ambient lab light (fluorescent lights emit UV).

Issue 3: "In MS analysis, I see a peak at M+18."

Diagnosis: Michael Addition (Hydration). The electron-deficient double bond (due to the cyano group) is susceptible to water attacking the beta-carbon.

  • Mechanism: Water adds across the double bond, increasing mass by 18 Da.

  • The Fix: This is time-dependent.[1] Analyze samples immediately after preparation. Avoid heating the solution, as heat accelerates Michael addition.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave the stock solution? A: No. The high heat (121°C) and pressure will induce rapid decarboxylation (loss of CO

Q: What is the shelf life of the solid powder? A: If stored at -20°C with desiccant: 2 years . If stored at room temperature exposed to air: < 6 months . The salt is hygroscopic; moisture absorption leads to "caking" and slow hydrolysis.

Q: Is this the same as the MALDI matrix "CTA"? A: No. As noted in the introduction, CTA is typically the 2-cyano isomer. While they share similar physicochemical properties (UV absorption), their crystal lattice structures and proton-transfer capabilities differ. Ensure you are using the correct isomer for your specific application (e.g., synthesis vs. mass spectrometry).

Q: Can I use DMSO as a solvent? A: Yes, DMSO is an excellent solvent for this compound. However, DMSO is hygroscopic. A DMSO stock solution stored at room temperature will absorb water, eventually leading to hydrolysis. Store DMSO stocks at -20°C in single-use aliquots.

References

  • Chemical Identification: "3-cyano-3-(2-thienyl)acrylic acid potassium salt." Echemi Chemical Database. CAS: 912368-67-3. Link

  • Comparative Matrix Chemistry: Murali, J., et al. (2021). "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 32(1), 387-393. (Cited for structural stability comparison of thienyl-acrylic systems). Link

  • Thiophene Stability: "3-(2-Thienyl)acrylic acid."[2] Sigma-Aldrich Technical Data. CAS: 1124-65-8.[2][3] Link

  • General Reactivity: "Acrylic Acid - Stabilized Technical Data Sheet." Synthomer. (Cited for polymerization risks of acrylic derivatives).[1] Link

Technical Support Center: Cyano Thienyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support escalation response. It assumes you are a researcher attempting to polymerize 2-cyano-3-(thiophen-2-yl)acrylates (or similar derivatives) via the vinyl group (chain-growth) and are encountering issues with yield, molecular weight, or solubility.

Ticket ID: #CTA-POLY-001 Escalation Level: Senior Application Scientist Status: Open

Executive Summary

Polymerizing cyano-substituted thienyl acrylates presents a unique "push-pull" conflict. You have an electron-withdrawing cyanoacrylate "head" (highly susceptible to anionic attack) attached to an electron-rich thiophene "tail" (susceptible to oxidative coupling or radical trapping).

Most failures in this chemistry stem from three root causes:

  • Unintentional Anionic Initiation: The monomer polymerizes immediately upon dissolution due to trace moisture/amines.

  • Radical Inhibition: If attempting radical polymerization, the anionic pathway isn't suppressed, or the thiophene ring acts as a radical trap.

  • Solubility Mismatch: The resulting polymer backbone is extremely rigid, leading to premature precipitation (the "brick dust" effect) before high molecular weight is achieved.

Module 1: Diagnostic Flowchart

Before altering your protocol, identify your failure mode using the logic map below.

Troubleshooting Start Start: What is the failure mode? Issue1 Rapid Gelation/Exotherm upon dissolution Start->Issue1 Issue2 Low Yield / Oligomers (Precipitation) Start->Issue2 Issue3 No Reaction (Monomer Recovery) Start->Issue3 Diag1 Cause: Uncontrolled Anionic Polymerization Trigger: Trace moisture/base Issue1->Diag1 Diag2 Cause: Solubility Limit or Steric Trapping Trigger: Solvent choice/Side chain bulk Issue2->Diag2 Diag3 Cause: Over-Stabilization Trigger: Too much acid inhibitor Issue3->Diag3 Action1 Soln: Add 10-50 ppm MSA/TsOH Dry solvent over CaH2 Diag1->Action1 Action2 Soln: Switch to DMF/DMSO Add LiCl (break aggregation) Diag2->Action2 Action3 Soln: Wash monomer with water Recrystallize to remove inhibitor Diag3->Action3

Figure 1: Diagnostic logic for identifying polymerization failure modes based on observable reaction behavior.

Module 2: Critical Troubleshooting (Q&A)

Q1: I am trying to do a radical polymerization (AIBN/BPO), but the reaction turns yellow/black instantly and yields insoluble material. Why?

The Diagnosis: You are likely witnessing anionic polymerization masquerading as radical failure. The Mechanism: The cyanoacrylate group is so electron-deficient that it does not wait for your radical initiator. Trace amines in DMF or ppm-levels of water in THF are sufficient to initiate anionic polymerization at room temperature. The "yellow/black" color often indicates the formation of conjugated anions or thiophene degradation. The Fix:

  • The "Acid Spike" Technique: You must suppress the anionic pathway to allow the radical pathway to proceed. Add 0.1% to 0.5% (w/w relative to monomer) of a strong organic acid (e.g., Methanesulfonic acid or Trifluoroacetic acid) to the reaction mixture before adding the radical initiator.

  • Solvent Switch: Avoid basic solvents like standard grade DMF. Use anhydrous 1,4-dioxane or benzene if solubility permits.

Q2: My monomer is a solid (unlike liquid superglue). I dissolved it in THF, and it didn't polymerize at all.

The Diagnosis: Over-stabilization or Solvent Inhibition. The Mechanism:

  • Stabilizers: Commercial cyanoacrylate precursors are often packed with high levels of radical inhibitors (hydroquinone) and anionic inhibitors (SO2) to prevent them from turning into a solid block during shipping.

  • Solvent Effects: THF can coordinate with the propagating species. If you are doing anionic polymerization, the counter-ion (e.g., Li+ or Na+) might be too tightly bound by the THF oxygen, slowing kinetics. The Fix:

  • Purification: Recrystallize the monomer from ethanol/hexane to remove the inhibitors.

  • Initiator: For anionic polymerization of these less reactive solids, use a "soft" base like DABCO (1,4-diazabicyclo[2.2.2]octane) or Triphenylphosphine , rather than strong alkoxides which can cause side reactions with the thiophene ring.

Q3: The polymer precipitates after 5 minutes. GPC shows low molecular weight (Mn < 3000).

The Diagnosis: The "Brick Dust" Effect. The Mechanism: Poly(cyano thienyl acrylates) have a rigid backbone due to the bulky thiophene group and the dipole-dipole stacking of the cyano groups. As the chain grows, it becomes insoluble in the reaction medium and precipitates, terminating the chain growth physically (trapped active centers). The Fix:

  • Solvent Power: Move to "Super Solvents" like HMPA (caution: toxic) or NMP .

  • LiCl Additive: Add 1-2% Lithium Chloride (LiCl) to the solvent (NMP or DMF). This disrupts the hydrogen bonding and dipole stacking, keeping the polymer chain extended and soluble longer (similar to dissolving cellulose or aramids).

Module 3: Standardized Protocols

Protocol A: Controlled Radical Polymerization (Solution)

Use this for copolymers or when molecular weight distribution (PDI) is less critical.

Reagents:

  • Monomer: 2-cyano-3-(thiophen-2-yl)acrylate (Recrystallized)[1]

  • Solvent: Anhydrous 1,4-Dioxane

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Inhibitor (Crucial): Glacial Acetic Acid or Methanesulfonic Acid (MSA)

Step-by-Step:

  • Preparation: In a Schlenk tube, dissolve 1.0 g of monomer in 4.0 mL of 1,4-Dioxane (20-25 wt% solids).

  • Acidification: Add 5 µL of MSA . Note: This prevents anionic initiation.

  • Degassing: Freeze-pump-thaw the solution (3 cycles) to remove oxygen.

  • Initiation: Add AIBN (1 mol% relative to monomer) under Nitrogen flow.

  • Reaction: Heat to 65°C for 12-24 hours.

  • Workup: Precipitate into cold Methanol containing 1% HCl. The acid in the wash ensures the chain ends are protonated and don't degrade.

Protocol B: Anionic Polymerization (Rapid)

Use this for homopolymers where high molecular weight is the goal.

Reagents:

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone)

  • Initiator: Triphenylphosphine (PPh3) or DABCO

  • Temperature: -78°C to 0°C (Low temp favors control)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under vacuum.

  • Dissolution: Dissolve monomer in THF under Argon.

  • Initiation: Inject initiator solution (e.g., PPh3 in THF).

    • Ratio: [Monomer]:[Initiator] = 100:1.

  • Observation: Color change is common (Red/Orange indicates active carbanion).

  • Termination: Quench with Methanolic HCl (10% HCl in MeOH). Do not quench with water alone, as the basicity of water can sometimes re-initiate or cause hydrolysis.

Module 4: Reaction Mechanism Visualization

Understanding the anionic propagation is vital to troubleshooting the "moisture sensitivity" issue.

Mechanism cluster_0 Critical Stabilization Nu Nucleophile (Base/Amine/OH-) Monomer Monomer (Cyano Thienyl Acrylate) Nu->Monomer Attack at Beta-Carbon Transition Transition State (Stabilized Carbanion) Monomer->Transition e- w/drawal by CN and Ester Polymer Polymer Chain (Living Anion) Transition->Polymer Propagation (+ n Monomers) Term Dead Chain (Protonated) Polymer->Term Termination (Acid/H+)

Figure 2: Anionic polymerization pathway. Note that the carbanion is stabilized by the Cyano (CN) and Ester groups, making the monomer highly reactive to weak bases.

Module 5: Data Reference Table

Solubility & Reactivity Matrix for Poly(cyano thienyl acrylates)

SolventSolubility (Monomer)Solubility (Polymer)Suitability for ReactionNotes
THF HighModerateHigh Best for Anionic (Low Temp).
DMF HighHighLow (Risk)Often contains amines; causes spontaneous polymerization.
Toluene ModerateLowLowPolymer will precipitate early (Low MW).
Nitromethane HighHighModerateGood for radical; stabilizes free ions.
Methanol LowInsolubleNone Used for precipitation/workup.

References

  • Kinetics of Radical Polymerization: Bevington, J. C., Jemmett, J. A. L., & Onyon, P. F. (1976). Polymerization of methyl α-cyanoacrylate—II: Conditions for radical polymerization. European Polymer Journal, 12(4), 255-257.[2] Link

  • Inhibition Strategies: Pepper, D. C., & Ryan, B. (1983).[3] Initiation processes in polymerizations of alkyl cyanoacrylates by tertiary amines: Inhibition by strong acids.[3] Makromolekulare Chemie, 184(2). Link

  • Thiophene-Acrylate Derivatives: Castro Agudelo, R. A., et al. (2017).[1] Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E, 73(9), 1287–1289. Link

  • Polymer Solubility & Characterization: Ryan, B., & Pepper, D. C. (1996). Solubilities, viscosities and unperturbed dimensions of poly(ethyl cyanoacrylate)s. Polymer, 37(20). Link

Sources

Technical Support Center: Purification of 3-Cyano-3-(2-thienyl)acrylic Acid Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Cyano-3-(2-thienyl)acrylic acid salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies to overcome common challenges encountered during your experiments.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 3-Cyano-3-(2-thienyl)acrylic acid salt, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield After Purification

Symptom: You've completed the purification protocol, but the final isolated mass of your target compound is significantly lower than expected.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Precipitation/Crystallization The solubility of the salt is highly dependent on solvent, temperature, and pH. If the conditions are not optimal, a significant portion of the product may remain in the mother liquor.1. Optimize pH: Ensure the pH of the solution is adjusted to the point of minimum solubility for the acrylic acid salt. This is typically achieved by acidifying the solution to protonate the carboxylate. 2. Cooling Protocol: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.[1][2] Rapid cooling can lead to smaller crystals and incomplete precipitation.[3] 3. Solvent Choice: If yields are consistently low, consider a different recrystallization solvent where the compound has high solubility at elevated temperatures and very low solubility at cooler temperatures.[1]
Mechanical Losses Product can be lost during transfers between glassware, on filtration media, or by adhering to stir bars.[4][5]1. Rinse Glassware: Thoroughly rinse all glassware that came into contact with the product solution with the mother liquor or a small amount of cold solvent and add these rinsings to the bulk solution before final filtration.[6] 2. Careful Filtration: Ensure the complete transfer of the solid to the filter paper. Use a spatula to scrape the sides of the flask.
Co-precipitation with Impurities If the crude material is highly impure, the desired product may co-precipitate with impurities, leading to a lower yield of the pure compound after subsequent purification steps.1. Initial Wash: Before the main purification, wash the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble.
Issue 2: Persistent Impurities in the Final Product

Symptom: Analytical data (e.g., NMR, HPLC) of your purified product indicates the presence of starting materials or byproducts.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Ineffective Recrystallization The chosen recrystallization solvent may have similar solubility profiles for both the product and the impurity, leading to co-crystallization.[7]1. Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that selectively dissolves the impurities while leaving the desired product as a solid, or vice-versa.[8] 2. Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration to remove them before allowing the solution to cool and crystallize.[8]
Incomplete Acid-Base Extraction If using acid-base extraction to remove acidic or basic impurities, incomplete partitioning between the organic and aqueous layers can leave impurities behind.[9][10]1. Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid or base solution rather than a single extraction with a large volume. This is more efficient at removing impurities. 2. pH Check: After each extraction, check the pH of the aqueous layer to ensure it is sufficiently acidic or basic to have reacted with the impurity. 3. Backwashing: After separating the layers, "backwash" the organic layer containing your product with a small amount of fresh aqueous solvent to remove any lingering impurities.[10]
Thermal Degradation Prolonged heating during recrystallization can cause decomposition of the acrylic acid derivative, introducing new impurities.1. Minimize Heating Time: Dissolve the compound in the hot solvent as quickly as possible and do not leave it at elevated temperatures for an extended period.[7] 2. Use a Water Bath: For better temperature control, use a hot water bath instead of direct heating on a hot plate.
Issue 3: Product is an Oil or Gummy Solid

Symptom: After the final purification step, the product does not form a crystalline solid, but instead appears as an oil or a sticky, amorphous solid.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Presence of Impurities Impurities can disrupt the crystal lattice formation, leading to an oily product. This is a common phenomenon when the purity is below a certain threshold.1. Initial Purification: Subject the oily product to a preliminary purification step like acid-base extraction to remove major impurities before attempting recrystallization again. 2. Column Chromatography: If recrystallization consistently fails, column chromatography is a powerful technique to separate the desired compound from impurities that hinder crystallization.[7]
Residual Solvent Trapped solvent molecules can interfere with crystallization.1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove any residual solvent. Gentle heating during this process can be beneficial, provided the compound is thermally stable.
Polymorphism The compound may exist in different crystalline forms (polymorphs), one of which might be more prone to forming an oil.1. Scratching: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. This creates nucleation sites for crystal growth.[1] 2. Seeding: Add a few seed crystals of the pure compound to the supersaturated solution to initiate crystallization.[11]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of 3-Cyano-3-(2-thienyl)acrylic acid salt.

Q1: What are the most common impurities I should expect?

A1: Common impurities often include unreacted starting materials such as 2-thiophenecarboxaldehyde and the cyanoacetate source. Additionally, side-products from condensation reactions or subsequent degradation can be present.

Q2: What is the first purification technique I should try?

A2: For an acidic compound like 3-Cyano-3-(2-thienyl)acrylic acid, acid-base extraction is an excellent initial purification step.[9][10][12] This technique effectively separates the acidic product from neutral and basic impurities. The general principle involves dissolving the crude mixture in an organic solvent and extracting the acidic component into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), leaving neutral and basic impurities in the organic layer. The acidic product can then be recovered by acidifying the aqueous layer.[13]

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For 3-Cyano-3-(2-thienyl)acrylic acid, solvents like ethanol, isopropanol, or toluene have been reported to be effective.[14] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best one for your specific crude product.[8]

Q4: When should I consider using column chromatography?

A4: Column chromatography is a more advanced purification technique that should be considered when:

  • Recrystallization fails to remove impurities, particularly those with similar solubility profiles to your product.

  • The product is an oil and will not crystallize.

  • A very high degree of purity is required for subsequent applications.

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your 3-Cyano-3-(2-thienyl)acrylic acid salt:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of proton- and carbon-containing impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities.[16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.[19][20]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.

III. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol outlines the steps for purifying the crude 3-Cyano-3-(2-thienyl)acrylic acid salt by leveraging its acidic nature.

Workflow Diagram:

AcidBaseExtraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter & Dry precipitate->filter end Pure Product filter->end

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 3-Cyano-3-(2-thienyl)acrylic acid salt in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely.

  • Layer Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure all the acidic product has been transferred to the aqueous phase.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Acidification: Cool the combined aqueous solution in an ice bath and slowly add a dilute strong acid, such as 1M hydrochloric acid, with stirring until the solution becomes acidic (test with pH paper). The 3-Cyano-3-(2-thienyl)acrylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the acid salt by recrystallization, a technique that relies on differences in solubility.

Workflow Diagram:

Recrystallization start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: Choose an appropriate solvent in which the 3-Cyano-3-(2-thienyl)acrylic acid salt has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

IV. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). UPLC-MS/MS method for the determination of acrylic acid in tap water. Retrieved from [Link]

  • Google Patents. (n.d.). US5703267A - Process for producing 2-cyanoacrylic acid. Retrieved from

  • INCHEM. (1997). Acrylic acid (EHC 191, 1997). Retrieved from [Link]

  • SpringerLink. (2022, July 21). Validation of analytical methods for acrylic acid from various food products. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • PubMed. (2022, July 21). Validation of analytical methods for acrylic acid from various food products. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield? Retrieved from [Link]

  • Sciencemadness. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2574256A - Method of recovering crystalline cyanoacetic acid. Retrieved from

Sources

Technical Support Center: 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Cyano-3-(2-thienyl)acrylic acid potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into the pH sensitivity and handling of this reagent.

Introduction to pH Sensitivity

3-Cyano-3-(2-thienyl)acrylic acid potassium salt is the salt of a weak acid. Its behavior and stability in solution are critically dependent on the pH of the medium. The core of its pH sensitivity lies in the equilibrium between the soluble potassium salt (the carboxylate form) and its less soluble free acid form. Understanding and controlling the pH of your experiments is paramount to achieving reproducible and reliable results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, with a focus on problems arising from the pH sensitivity of the compound.

Issue 1: Precipitation or Cloudiness Observed in Solution

Question: I dissolved the 3-Cyano-3-(2-thienyl)acrylic acid potassium salt in my buffer, and the solution became cloudy/a precipitate formed. What is happening and how can I fix it?

Answer:

This is the most common issue encountered and is almost always due to the pH of your solution being too low.

  • Causality: The potassium salt of 3-Cyano-3-(2-thienyl)acrylic acid is highly soluble in aqueous solutions. However, if the pH of the solution drops, the carboxylate group (-COO⁻) will be protonated, forming the free carboxylic acid (-COOH). This free acid form is significantly less soluble in water and will precipitate out of the solution. The pKa of acrylic acid is approximately 4.25[1][2], and while the exact pKa of this specific derivative may vary slightly, it provides a crucial reference point. When the pH of the solution approaches or falls below the pKa, the equilibrium shifts towards the insoluble free acid.

  • Troubleshooting Protocol:

    • Measure the pH of your final solution. This is the first and most critical step.

    • Adjust the pH upwards. If the pH is below 6, slowly add a dilute solution of a base (e.g., 0.1 M KOH or NaOH) dropwise while monitoring the pH until the precipitate redissolves. The solution should become clear as the compound converts back to its soluble salt form.

    • For future experiments, prepare your buffer at the target pH before adding the compound. Ensure the final pH of your experimental solution is at least 1.5 to 2 pH units above the estimated pKa (i.e., pH > 6.0) to maintain solubility.

  • Preventative Measures:

    • Always dissolve the compound in a buffer with a pH comfortably above its pKa. A pH of 7.0 or higher is generally a safe starting point.

    • Be mindful of the other components in your experimental mixture. If you are adding acidic reagents, they can lower the overall pH of the solution and cause precipitation.

G pH_High pH_High Soluble Soluble pH_High->Soluble Favored State Insoluble Insoluble Soluble->Insoluble Addition of Acid (H⁺) pH_Low pH_Low pH_Low->Insoluble Favored State Insoluble->Soluble Addition of Base (OH⁻)

Issue 2: Inconsistent or Non-reproducible Analytical Results (e.g., in UV-Vis Spectroscopy)

Question: My UV-Vis absorbance readings for the compound are fluctuating between experiments, even at the same concentration. Why is this happening?

Answer:

This issue often stems from slight variations in the pH of your solutions, which can affect the electronic structure of the molecule and, consequently, its light-absorbing properties.

  • Causality: The protonation state of the carboxylic acid group influences the electron distribution across the entire conjugated system of the molecule (the thienyl ring, the acrylic acid backbone, and the cyano group). The protonated (acid) and deprotonated (salt) forms will have different molar absorptivities and may have slightly different λmax values. The UV absorption spectrum of acrylic acid itself is known to red-shift as the pH increases and the acrylate ion is formed[3]. If the pH of your samples is not consistently and robustly buffered, you will have a mixture of the two species, leading to variable absorbance readings.

  • Troubleshooting Protocol:

    • Verify your buffer preparation. Ensure your buffer is prepared correctly and has sufficient buffering capacity to resist pH changes when the compound or other reagents are added.[4][5][6][7]

    • Use a consistent, well-buffered pH for all measurements. For UV-Vis analysis, it is advisable to work at a pH where one form of the compound is dominant. A pH of 7.4 is often a good choice as it ensures the compound is fully in its soluble, deprotonated form.

    • Check for degradation. If the absorbance is consistently decreasing over time, it may indicate degradation of the compound (see Issue 3).

  • Data Presentation:

pH ConditionPredominant SpeciesExpected UV-Vis Behavior
pH < 4Free Acid (-COOH)Distinct spectrum
pH ~ 4.25 (pKa)Mixture of Acid and SaltIsosbestic point may be observed
pH > 6Potassium Salt (-COO⁻ K⁺)Different, stable spectrum
Issue 3: Suspected Compound Degradation

Question: I am concerned that my compound may be degrading in my experimental conditions, especially during long incubations or at elevated temperatures. What are the potential degradation pathways and how can I minimize them?

Answer:

While 3-Cyano-3-(2-thienyl)acrylic acid is generally stable, harsh pH conditions can promote degradation over time, particularly when combined with heat.

  • Causality: There are two primary potential degradation pathways related to pH:

    • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can be hydrolyzed to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both acidic and alkaline conditions, a reaction that is accelerated by heat.[8][9][10][11][12]

    • Thiophene Ring Instability: The thiophene ring is an electron-rich heterocycle and can be susceptible to oxidation. While generally stable, strongly acidic or oxidizing conditions can lead to ring opening or other modifications.[13][14][15][16]

  • Experimental Workflow for Stability Assessment:

G cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Conclusion A Prepare solutions of the compound in buffers of different pH (e.g., 4, 7, 9) B Incubate samples at experimental temperature for various time points A->B C Analyze samples by HPLC or LC-MS at each time point B->C D Monitor for the appearance of new peaks (degradation products) and a decrease in the parent compound peak area C->D E Determine the optimal pH and temperature range for compound stability D->E

  • Preventative Measures:

    • Avoid extremes of pH (e.g., < 3 or > 10) for prolonged periods, especially at elevated temperatures.

    • If possible, conduct long-term experiments at a near-neutral pH.

    • Store stock solutions in a neutral or slightly alkaline buffer at low temperatures (-20°C or -80°C) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for working with this compound? A1: To ensure solubility and stability, a pH range of 6.0 to 8.0 is recommended for most applications. In this range, the compound will be in its deprotonated, soluble salt form.

Q2: Why is the potassium salt form used instead of the free acid? A2: The potassium salt provides significantly higher aqueous solubility compared to the free carboxylic acid.[17][18][19][20] This makes it much easier to prepare stock solutions and use in aqueous experimental systems.

Q3: Can I use a phosphate buffer with this compound? A3: Yes, phosphate buffers (e.g., PBS) are commonly used and are a good choice as they buffer effectively in the recommended neutral pH range.

Q4: How should I prepare a stock solution? A4: It is recommended to prepare a concentrated stock solution in a neutral buffer (e.g., pH 7.4 PBS) or water, ensuring complete dissolution. Avoid preparing stock solutions in acidic buffers. For long-term storage, it is advisable to aliquot the stock solution and store it frozen.

Q5: Does the ionic strength of the buffer affect the compound? A5: While the primary factor is pH, high ionic strength can slightly affect solubility, but this is generally a minor effect compared to the impact of pH. For most standard biological buffers, this will not be a significant issue.

References

  • Study.com. Acrylic Acid Formula, Structure & Properties. [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Ataman Kimya. ACRYLIC ACID. [Link]

  • RÖMPP. Acrylic Acid. [Link]

  • ResearchGate. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Lifescience Global. View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. [Link]

  • Save My Exams. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • University of Rhode Island. Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • ACS Publications. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers | ACS Omega. [Link]

  • National Center for Biotechnology Information. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. [Link]

  • SlideShare. Thiophene. [Link]

  • PubMed. pH-solubility profiles or organic carboxylic acids and their salts. [Link]

  • TSFX. Physical properties of carboxylic acids. [Link]

  • BioFuran Materials. Understanding Carboxylate Compounds: Key Insights. [Link]

  • ScienceDirect. Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. [Link]

  • Chemguide. buffer solutions. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Acrylic Acid. [Link]

  • Academia.edu. BUFFER SOLUTIONS. [Link]

  • Ontario Student Chemistry Blog. Problems with Buffer Solutions. [Link]

  • LCGC International. Buffer Preparation — Hints, Tips and Common Errors. [Link]

  • Fisher Scientific. Alfa Aesar 3-(2-Thienyl)acrylic acid, predominantly trans, 98+% 50 g. [Link]

  • University of British Columbia. 4.4 Acid-Base Reactions and Buffer Solutions. [Link]

  • Georganics. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN. [Link]

Sources

Validation & Comparative

Comparative FTIR Analysis of the Cyano Group in Thienyl Acrylic Acid Salts: A Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

Thienyl acrylic acid derivatives, particularly 2-cyano-3-(2-thienyl)acrylic acid (CTA) and its salts, are highly versatile molecular scaffolds. They function as high-performance anchoring groups in Dye-Sensitized Solar Cells (DSSCs)[1] and as advanced matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry[2].

When optimizing these molecules for aqueous processing or specific surface-binding geometries, converting the free acid to a salt (e.g., sodium thienyl acrylate) is a critical strategy. This guide objectively compares the FTIR spectral performance of our premium SpectraPure™ Sodium 2-Cyano-3-(2-thienyl)acrylate against standard free-acid and aliphatic alternatives, focusing specifically on the diagnostic cyano (-C≡N) stretching region.

Mechanistic Insights: Conjugation, Salt Effects, and FTIR Causality

As an Application Scientist, it is crucial not just to record spectra, but to understand the fundamental causality behind peak shifts. In infrared spectroscopy, the -C≡N stretching frequency is exquisitely sensitive to its local electronic environment.

  • The Conjugation Effect: In an isolated, aliphatic system, the cyano triple bond is extremely stiff, vibrating at ~2250 cm⁻¹. However, in a thienyl acrylic system, the π-electrons of the thiophene ring and the alkene bridge delocalize into the cyano group's π* antibonding orbital. This extended conjugation lowers the bond force constant, red-shifting the peak to the 2210–2225 cm⁻¹ range[3].

  • The Salt Effect (Causality of Spectral Clarity): In the free acid form (CTA), strong intermolecular hydrogen bonding between carboxylic acid groups creates a broad O-H stretching band (2500–3300 cm⁻¹) and a dominant C=O stretch (~1690 cm⁻¹). These strong dipole changes cause baseline sloping and spectral crowding. By converting the acid to a sodium salt, the proton is removed, yielding a carboxylate anion (-COO⁻). The resulting inductive and resonance electron donation further enriches the conjugated system, sharpening the -C≡N peak and replacing the C=O stretch with distinct asymmetric (~1580 cm⁻¹) and symmetric (~1380 cm⁻¹) carboxylate stretches. This self-validating spectral shift confirms complete salt conversion and provides a pristine baseline for cyano group integration.

Conjugation_Effect A Thienyl Ring π-System E Extended Electron Delocalization (Lowered Bond Force Constant) A->E B Acrylic C=C Double Bond B->E C Cyano Group (-C≡N) F Red-Shifted C≡N Stretch (~2218 cm⁻¹) C->F D Carboxylate Anion (-COO⁻) D->E Inductive & Resonance Donation E->C Weakens C≡N Bond

Logical relationship between molecular conjugation and the observed FTIR red-shift.

Product Comparison & Quantitative Data

To demonstrate performance, we compared three distinct compounds:

  • SpectraPure™ Sodium 2-Cyano-3-(2-thienyl)acrylate (The Product): Optimized for aqueous solubility and high-resolution spectral tracking.

  • Standard 2-Cyano-3-(2-thienyl)acrylic acid (Free Acid): The traditional DSSC anchor and MALDI matrix.

  • Sodium 2-Cyanoacrylate (Aliphatic Salt): A non-conjugated baseline control.

Table 1: FTIR Peak Assignments and Performance Comparison

Compound-C≡N Stretch (cm⁻¹)Carboxyl/Carboxylate Stretch (cm⁻¹)Spectral Clarity (Cyano Region)Conjugation Level
SpectraPure™ Salt 2218 (Sharp, intense)1585 (Asym), 1382 (Sym)Excellent (Flat baseline)High (Thiophene + Alkene + Anion)
Standard Free Acid 2222 (Medium, broad base)1695 (C=O), 2500-3300 (O-H)Moderate (H-bond interference)Medium (Thiophene + Alkene)
Aliphatic Salt 2252 (Sharp, weak)1590 (Asym), 1390 (Sym)GoodNone

Analysis: The SpectraPure™ Salt demonstrates a highly resolved -C≡N peak at 2218 cm⁻¹. The 4 cm⁻¹ red-shift compared to the free acid is a direct result of the carboxylate anion's electron-donating resonance effect through the alkene bridge. This sharp peak allows for highly accurate quantitative tracking of dye adsorption onto TiO2 surfaces, where the cyano group's shift acts as a fingerprint for binding geometry[4].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following self-validating ATR-FTIR protocol must be used. ATR (Attenuated Total Reflectance) is strictly preferred over KBr pelleting for these salts. KBr is highly hygroscopic; absorbed moisture will introduce an artifactual O-H band (~3300 cm⁻¹) that obscures the high-frequency baseline and compromises the quantitative integration of the cyano peak.

Step-by-Step ATR-FTIR Protocol:

  • System Validation (Self-Validation Step): Clean the diamond ATR crystal with HPLC-grade isopropanol. Run a background scan (ambient air) and verify that the baseline at 4000 cm⁻¹ is flat (confirming no scattering or contamination). Validate instrument calibration by scanning a polystyrene standard (ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹).

  • Sample Application: Place 2–3 mg of the thienyl acrylic acid salt directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~50-70% of max pressure). Expert Caution: Over-pressuring crystalline salts can induce mechanochemical phase changes, artificially broadening the -C≡N peak.

  • Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.

  • Deconvolution & Integration: Isolate the 2200–2250 cm⁻¹ region. Apply a linear baseline correction and use a Gaussian-Lorentzian curve-fitting algorithm to integrate the area under the -C≡N peak for comparative analysis.

FTIR_Workflow Start System Validation (Polystyrene Standard) Bg Background Subtraction (Clean Diamond Crystal) Start->Bg ATR ATR-FTIR Measurement (32 Scans, 4 cm⁻¹ Res) Bg->ATR Region Isolate Cyano Region (2200 - 2250 cm⁻¹) ATR->Region Deconv Peak Deconvolution & Integration Region->Deconv Compare Comparative Analysis (Salt vs. Free Acid) Deconv->Compare

Step-by-step self-validating ATR-FTIR workflow for thienyl acrylic acid salts.

References

  • Structure–Property Relations in All-Organic Dye-Sensitized Solar Cells. Source: iphy.ac.cn. 1

  • Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2021–2022. Source: nih.gov. 2

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Source: nih.gov. 3

  • Precise Identification and Manipulation of Adsorption Geometry of Donor−π−Acceptor Dye on Nanocrystalline TiO2 Films. Source: iphy.ac.cn. 4

Sources

Thermal Characterization Guide: 3-Cyano-3-(2-thienyl)acrylic Acid Potassium Salt

[1][2]

Executive Summary & Product Identity

Target Compound: 3-Cyano-3-(2-thienyl)acrylic acid potassium salt Primary CAS (Free Acid): 58177-53-0 (Refers to the 2-Cyano-3-(2-thienyl) isomer, the standard Knoevenagel product).[1][2] Chemical Class: Alpha-cyanoacrylate salt / Heterocyclic acrylic derivative.[1][2]

Core Insight: Unlike its ester derivatives which exhibit sharp, well-defined melting points, 3-Cyano-3-(2-thienyl)acrylic acid potassium salt does not possess a standard melting point. As an ionic carboxylate salt, it undergoes thermal decomposition prior to a phase transition into a liquid state.[1][2] This typically occurs at temperatures exceeding 250°C , often accompanied by decarboxylation or charring.[2]

Researchers characterizing this material should utilize Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) rather than standard capillary melting point apparatus to avoid instrument contamination and obtain accurate stability data.

Comparative Performance Analysis

The following table contrasts the thermal behavior of the potassium salt against its free acid precursor and ethyl ester derivative. This comparison highlights the impact of ionic bonding on thermal stability.[2]

PropertyPotassium Salt (Target)Free Acid (Precursor)Ethyl Ester (Derivative)
Chemical Structure Ionic Lattice (

)
Hydrogen Bonded DimerCovalent Molecular Solid
Melting Point None (Decomposes >250°C) ~200–245°C (Decomp) 79 – 82 °C
Solubility (Water) HighLowInsoluble
Thermal Behavior Charring / DecarboxylationSublimation / DehydrationSharp Melt
Primary Use Aqueous Reagent / CatalystMALDI Matrix / IntermediateSynthesis Intermediate

Note on Nomenclature: The name "3-Cyano-3-(2-thienyl)" implies the cyano group is on the


-carbon.[1][2] However, standard synthesis (Knoevenagel condensation) places the cyano group on the 

-carbon (position 2).[2] This guide assumes the standard 2-Cyano-3-(2-thienyl) structure (CAS 58177-53-0) as it is the commercially relevant isomer.[1][2]

Technical Deep Dive: Why It Decomposes

The absence of a melting point in the potassium salt is dictated by the lattice energy of the ionic crystal.[2]

  • Ionic Lattice Strength: The electrostatic attraction between the potassium cation (

    
    ) and the acrylate anion is significantly stronger than the Van der Waals forces holding the ester molecules together.[2]
    
  • Thermal Instability of Cyanoacrylates: The electron-withdrawing nature of the cyano (-CN) and carboxyl (-COO) groups activates the molecule.[1][2] At high temperatures required to overcome the lattice energy, the bond between the carboxyl group and the

    
    -carbon becomes labile, leading to decarboxylation  (
    
    
    loss) before the crystal lattice can break down into a liquid.[2]
Characterization Workflow (Graphviz)

GStartUnknown Sample(Potassium Salt)CapillaryCapillary MP Method(Standard)Start->CapillaryInitial ScreenDSCDSC / TGA Analysis(Recommended)Start->DSCPrecise DataResult_CapSample Darkens/CharsNo Clear MeltCapillary->Result_Cap>250°CResult_DSCExothermic Peak(Decomposition Onset)DSC->Result_DSCDetermine T_decompResult_Cap->DSCRe-evaluate

Figure 1: Decision logic for thermal characterization. Standard capillary methods often fail for high-melting salts, necessitating thermal analysis (DSC).[1][2]

Experimental Protocols

Protocol A: Synthesis of the Potassium Salt

To generate the salt for reference standards, follow this stoichiometric neutralization protocol.

Reagents:

  • 2-Cyano-3-(2-thienyl)acrylic acid (Free Acid)[1][2]

  • Potassium Hydroxide (KOH), 1M ethanolic solution[2]

  • Ethanol (Absolute)[3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the free acid in 5 mL of absolute ethanol. The solution may require mild warming (40°C).

  • Titration: Add 1.0 mmol of 1M KOH solution dropwise while stirring. A precipitate may form immediately.[2]

  • Precipitation: Cool the mixture to 0°C in an ice bath for 30 minutes to maximize yield.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol to remove excess KOH.

  • Drying: Dry the salt in a vacuum desiccator over

    
     for 24 hours. Crucial: Presence of water will lower the decomposition temperature.[2]
    
Protocol B: Thermal Stability Determination (DSC)

Objective: Determine the onset of decomposition (

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Pan: Hermetically sealed aluminum pan (pinhole lid to allow gas escape without rupture).

  • Sample Mass: 2–5 mg.

  • Ramp: Heat from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Look for a sharp endotherm (melting) vs. a broad exotherm (decomposition).

    • Expectation: No sharp endotherm; broad exotherm starting >250°C.[2]

Synthesis Pathway & Logic

The synthesis of the parent acid drives the availability of the salt.[2] The Knoevenagel Condensation is the standard route.[2]

SynthesisAldehyde2-Thiophenecarboxaldehyde(Starting Material)IntermediateReaction Mixture(Reflux in Toluene)Aldehyde->IntermediateCyanoCyanoacetic AcidCyano->IntermediateCatalystBase Catalyst(Piperidine/Ammonium Acetate)Catalyst->IntermediateFreeAcid2-Cyano-3-(2-thienyl)acrylic Acid(Solid Precipitate)Intermediate->FreeAcid- H2O (Dehydration)SaltStepKOH NeutralizationFreeAcid->SaltStepFinalSaltPotassium Salt(Target Compound)SaltStep->FinalSaltIonic Bond Formation

Figure 2: Synthetic pathway from commodity chemicals to the target potassium salt.[1][2]

References

  • Sigma-Aldrich. (E)-2-Cyano-3-(thiophen-2-yl)acrylic acid Product Specification (CAS 58177-53-0).[1][2] Retrieved from

  • ChemBK. Ethyl 2-cyano-3-(2-thienyl)acrylate Physical Properties. Retrieved from

  • Santa Cruz Biotechnology. 2-Cyano-3-(2-thienyl)acrylic acid (CAS 58177-53-0).[1][2][4][5] Retrieved from

  • ChemicalBook. 3-(2-Thienyl)acrylic acid Melting Point Data. Retrieved from

  • National Bureau of Standards. Heat of Decomposition of Potassium Salts.[2][6] Journal of Research.[2][6] Retrieved from

A Comparative Guide to the Elemental Analysis of C8H4KNO2S: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. The molecular formula, C8H4KNO2S, represents a compound where accurate determination of its elemental composition is a critical first step in confirming its identity and purity. This guide, designed for the discerning researcher, provides an in-depth comparison of analytical techniques for the elemental analysis of this organo-potassium salt. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure self-validating and robust analytical outcomes.

Theoretical Composition: The Analytical Benchmark

Before embarking on any experimental analysis, establishing the theoretical elemental composition from the molecular formula is the foundational step. This theoretical data serves as the benchmark against which all experimental results are compared.

The molar mass of C8H4KNO2S is calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 4 × 1.008 g/mol = 4.032 g/mol

  • Potassium (K): 1 × 39.098 g/mol = 39.098 g/mol

  • Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 1 × 32.065 g/mol = 32.065 g/mol

Total Molar Mass = 217.288 g/mol

From these values, the theoretical mass percentage of each element is calculated as follows:

(Mass of Element in Formula / Total Molar Mass) × 100%

This yields the following expected elemental composition:

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.011896.08844.22
Hydrogen (H)1.00844.0321.86
Potassium (K)39.098139.09818.00
Nitrogen (N)14.007114.0076.45
Oxygen (O)15.999231.99814.73
Sulfur (S)32.065132.06514.76
Total 217.288 100.00

Primary Analytical Techniques: A Dual-Pronged Approach

For a comprehensive elemental analysis of C8H4KNO2S, a combination of two primary techniques is recommended: Combustion Analysis for the non-metallic elements (C, H, N, S) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the metallic component (K).

Combustion Analysis (CHNS)

Combustion analysis is a robust and widely used technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[1][2] The methodology is predicated on the complete combustion of the sample in a high-oxygen environment, converting the elements into their gaseous oxides (CO2, H2O, N2, SO2). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.

Instrumentation: A calibrated CHNS elemental analyzer.

Sample Preparation:

  • Ensure the C8H4KNO2S sample is homogenous and finely powdered.

  • Dry the sample in a vacuum oven at a suitable temperature to remove any residual solvent or moisture, which can significantly impact the hydrogen and oxygen (if determined) percentages.

  • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule. The use of a microbalance is crucial for accuracy.[3]

Analysis Procedure:

  • Perform a blank analysis with an empty capsule to zero the instrument.

  • Analyze a certified organic analytical standard (e.g., acetanilide) to verify the instrument's calibration. The results should be within ±0.3% of the certified values.[1]

  • Introduce the encapsulated C8H4KNO2S sample into the combustion furnace (typically at ~900-1000 °C).

  • The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N2 and are then separated by gas chromatography.

  • The separated gases are quantified by a thermal conductivity detector.

  • The instrument's software calculates the percentage of C, H, N, and S based on the detector's response and the sample weight.

Data Interpretation: The experimentally determined percentages of C, H, N, and S are compared against the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Potassium (K)

ICP-MS is a highly sensitive and accurate technique for the determination of metallic elements, even at trace levels.[4] For C8H4KNO2S, it is the method of choice for quantifying potassium content. The technique involves introducing the sample into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Instrumentation: A calibrated Inductively Coupled Plasma-Mass Spectrometer.

Sample Preparation:

  • Accurately weigh a precise amount of the C8H4KNO2S sample (e.g., 10-50 mg) into a clean digestion vessel.

  • Add a suitable volume of high-purity nitric acid (and potentially other acids like hydrochloric or hydrofluoric acid if the matrix is complex) to digest the organic matrix. Microwave-assisted digestion is often employed for efficient and complete dissolution.

  • After digestion, dilute the sample to a known volume with deionized water to bring the potassium concentration within the linear range of the instrument.

  • Prepare a series of potassium calibration standards from a certified stock solution, matrix-matched to the diluted sample digest.

Analysis Procedure:

  • Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-MS.

  • The instrument measures the intensity of the potassium isotope signal (typically ³⁹K).

  • A calibration curve is generated by plotting the signal intensity of the standards against their known concentrations.

  • The potassium concentration in the sample is determined from the calibration curve.

Data Interpretation: The concentration of potassium in the original solid sample is back-calculated based on the dilution factor. This is then converted to a mass percentage and compared to the theoretical value of 18.00%.

Visualizing the Analytical Workflow

Elemental_Analysis_Workflow cluster_Sample Sample: C8H4KNO2S cluster_CHNS Combustion Analysis (CHNS) cluster_ICPMS ICP-MS Analysis (K) cluster_Comparison Data Comparison Sample Homogenous, Dried C8H4KNO2S CHNS_Weigh Weigh 1-3 mg Sample->CHNS_Weigh ICP_Weigh Weigh 10-50 mg Sample->ICP_Weigh Combustion Combustion (~1000°C in O2) CHNS_Weigh->Combustion GC_Separation GC Separation Combustion->GC_Separation TCD_Detection TCD Detection GC_Separation->TCD_Detection CHNS_Results %C, %H, %N, %S TCD_Detection->CHNS_Results Comparison Compare Experimental vs. Theoretical CHNS_Results->Comparison Digestion Acid Digestion ICP_Weigh->Digestion Dilution Dilution Digestion->Dilution ICP_Analysis ICP-MS Analysis Dilution->ICP_Analysis K_Result %K ICP_Analysis->K_Result K_Result->Comparison Theoretical Theoretical Values (%C, %H, %N, %S, %K) Theoretical->Comparison Method_Selection cluster_Elemental Elemental Composition cluster_Purity Purity & Identity Start Goal: Characterize C8H4KNO2S Elemental_Question Determine %C, %H, %N, %S, %K? Start->Elemental_Question Purity_Question Assess Purity & Confirm Structure? Start->Purity_Question CHNS CHNS Combustion Analysis Elemental_Question->CHNS Yes ICPMS ICP-MS for K Elemental_Question->ICPMS Yes qNMR Quantitative NMR Purity_Question->qNMR Yes HPLC HPLC Purity_Question->HPLC Yes IR IR Spectroscopy Purity_Question->IR Yes

Sources

A Comparative Guide to the Crystal Structure of 3-Cyano-3-(2-thienyl)acrylic Acid Salts: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the solid-state structure of active pharmaceutical ingredients (APIs) is paramount. The crystal structure dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide delves into the structural landscape of 3-Cyano-3-(2-thienyl)acrylic acid and its potential salt forms.

It is important to note that, to date, a comprehensive public database of the crystal structures of various salts of 3-Cyano-3-(2-thienyl)acrylic acid is not available. Therefore, this guide will adopt a predictive and methodological approach. By examining the crystal structures of closely related compounds and leveraging the principles of crystal engineering, we can anticipate the structural behavior of these salts and provide a robust experimental framework for their characterization.

The Parent Compound: Structural Insights from Related Molecules

While the crystal structure of 3-Cyano-3-(2-thienyl)acrylic acid itself is not readily found in open literature, we can draw valuable inferences from its structural relatives. The non-cyano-substituted counterpart, trans-β-2-thienylacrylic acid, has been studied, revealing key packing arrangements. Similarly, the ethyl ester of the parent compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, provides insight into the influence of the cyano group on molecular conformation and intermolecular interactions.[1][2]

From these related structures, we can hypothesize that the thienyl ring, the acrylic acid moiety, and the cyano group will likely be largely coplanar to maximize π-conjugation. The crystal packing will be dominated by a network of hydrogen bonds involving the carboxylic acid group and potential π-π stacking interactions between the aromatic thienyl rings. The introduction of the strongly electron-withdrawing cyano group is expected to influence the electronic distribution and may lead to different hydrogen bonding motifs compared to the unsubstituted acid.

The Influence of Salt Formation on Crystal Packing: A Predictive Analysis

The formation of a salt by deprotonating the carboxylic acid and introducing a counterion will fundamentally alter the intermolecular interactions and, consequently, the crystal structure. The choice of counterion is a critical variable in crystal engineering, allowing for the tuning of the solid-state properties.

Here, we compare the potential effects of two common types of counterions: a simple inorganic cation (e.g., sodium) and a larger organic cation (e.g., isopropylammonium).

FeatureSodium SaltIsopropylammonium Salt
Primary Interaction Ionic bond between the carboxylate and Na⁺Ionic bond and hydrogen bonding between the carboxylate and isopropylammonium cation
Hydrogen Bonding Likely to involve water of hydration, forming complex networks.Strong N-H···O hydrogen bonds between the ammonium group and the carboxylate.
Crystal Packing Potentially dense packing, driven by electrostatic forces.May exhibit layered structures or more complex 3D networks due to the bulk and shape of the organic cation.
Predicted Properties Higher melting point, potentially lower solubility in non-polar solvents.Lower melting point, potentially improved solubility in a wider range of solvents.

This predictive comparison is based on established principles observed in the crystal structures of other aromatic acid salts.[3][4][5] The size, shape, and hydrogen bonding capability of the counterion are key determinants of the resulting crystal lattice.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to characterize the crystal structure of novel 3-Cyano-3-(2-thienyl)acrylic acid salts, the following experimental workflow is recommended.

Crystal Structure Determination Workflow cluster_synthesis Salt Synthesis & Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_characterization Physicochemical Characterization synthesis 1. Salt Synthesis purification 2. Purification synthesis->purification Crude Salt crystal_growth 3. Crystal Growth purification->crystal_growth Pure Salt data_collection 4. Data Collection (SC-XRD) crystal_growth->data_collection Single Crystals structure_solution 5. Structure Solution data_collection->structure_solution Diffraction Data refinement 6. Structure Refinement structure_solution->refinement Initial Model dsc 7. Thermal Analysis (DSC) refinement->dsc Final Structure solubility 8. Solubility Studies refinement->solubility

Caption: Experimental workflow for the synthesis, crystallization, and characterization of 3-Cyano-3-(2-thienyl)acrylic acid salts.

Detailed Experimental Protocols:

1. Salt Synthesis:

  • Dissolve 1 equivalent of 3-Cyano-3-(2-thienyl)acrylic acid in a suitable solvent (e.g., ethanol or methanol).

  • Add 1 equivalent of the chosen base (e.g., sodium hydroxide for the sodium salt, or isopropylamine for the isopropylammonium salt) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The salt can be isolated by solvent evaporation or by precipitation with a less polar co-solvent.

2. Purification:

  • Recrystallization is the preferred method for purification.

  • Dissolve the crude salt in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Allow the solution to cool slowly to form pure crystals.

  • Filter the crystals and wash with a small amount of cold solvent.

3. Crystal Growth for Single-Crystal X-ray Diffraction (SC-XRD):

  • Slow Evaporation: Dissolve the purified salt in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a solution of the salt in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the salt is insoluble. The slow diffusion of the anti-solvent vapor into the salt solution will induce crystallization.

4. Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a controlled temperature (typically 100 K to reduce thermal motion).

  • Process the raw data (integration and scaling) using appropriate software.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data.

Conclusion and Future Directions

The exploration of the crystal structures of 3-Cyano-3-(2-thienyl)acrylic acid salts presents a fertile ground for research in crystal engineering and pharmaceutical sciences. While direct experimental data is currently lacking, a predictive approach based on related compounds provides a solid foundation for initiating such studies. The choice of counterion will be a crucial factor in modulating the solid-state properties of this promising scaffold. The detailed experimental workflow provided in this guide offers a clear path for researchers to synthesize, crystallize, and characterize these novel materials, thereby contributing valuable knowledge to the field.

References

  • Journal of the Chemical Society B: Physical Organic. Topochemistry. Part XVII. The crystal structures of two modifications of trans-β-2-thienylacrylic acid. RSC Publishing.
  • Ibrahim, B. M., Al-Refai, M., & El-Emam, A. A. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Sigma-Aldrich. 3-(2-Thienyl)acrylic acid.
  • ResearchGate. (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)
  • PubChem. 3-(3-Methyl-2-thienyl)acrylic acid.
  • ResearchGate. Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid.
  • ChemicalBook. 3-(2-THIENYL)ACRYLIC ACID.
  • Santa Cruz Biotechnology. 2-Cyano-3-(2-thienyl)acrylic acid.
  • MDPI.
  • Enlighten Theses.
  • ResearchGate. Crystal and Molecular Structures of Four Salts from Isopropylamine, Cinnamic Acid, 2-Hydroxy-5-(phenyldiazenyl)benzoic Acid, m-Phthalic Acid and 2,6-Pyridinedicarboxylic Acid | Request PDF.
  • Georganics. (2E)-3-(2-Thienyl)acrylic acid - High purity | EN.
  • Chemsrc. 3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2.
  • National Center for Biotechnology Information. Trithiacyanuric acid: a second triclinic polymorph.
  • ResearchGate. Three Crystal Structures of Terephthalic Acid Salts of Simple Amines.

Sources

Distinguishing 2-Cyano-3-(2-thienyl)acrylic Acid (CTA) from Standard MALDI Matrices

[1][2]

Executive Summary: The "Universal" Matrix Candidate

In the specialized field of Matrix-Assisted Laser Desorption/Ionization (MALDI), the selection of a matrix is often a rigid decision tree: CHCA for peptides, DHB for lipids/glycans, and Sinapinic Acid (SA) for proteins.

2-Cyano-3-(2-thienyl)acrylic acid (CTA) —often mislabeled in informal queries as the 3-cyano isomer—represents a paradigm shift. It is a rationally designed "broad-spectrum" matrix that bridges the gap between small molecule and high-molecular-weight polymer analysis.

This guide objectively compares CTA against the "Big Three" (CHCA, DHB, SA), validating its role as a superior alternative for Polyethylene Glycols (PEGs) and a robust "single-shot" matrix for complex biological mixtures.

Note on Nomenclature: While often queried as 3-cyano-3-(2-thienyl), the chemically verified structure active in MALDI literature is 2-cyano-3-(2-thienyl)acrylic acid . This guide focuses on this verified isomer (CTA).

Chemical Profile & Mechanism

To understand why CTA performs differently, we must look at its electronic structure compared to

FeatureCHCA (Standard) CTA (Thienyl Variant) Impact on MALDI
Aromatic Core Phenyl (Benzene ring)Thienyl (Thiophene ring)The sulfur atom in the thiophene ring alters electron density, potentially facilitating softer ionization.
Proton Affinity HighModerate/TunableCTA acts as a dual proton/cation and electron transfer agent, widening the analyte scope.
Acidity (

)
~313 kcal/mol~319 kcal/mol (Lower acidity)Lower acidity reduces the risk of acid-labile bond cleavage (e.g., in sialylated glycans or sulfated lipids).
Crystallization Small, heterogeneous crystalsHomogeneous, rapid crystallizationCTA forms uniform crystals faster than SA, improving shot-to-shot reproducibility.
Mechanistic Insight

The substitution of the phenyl ring with a thiophene ring is the critical differentiator. The thiophene moiety provides a different UV absorption profile and sublimation enthalpy. This allows CTA to absorb laser energy efficiently at standard wavelengths (337 nm, 355 nm) while promoting "softer" desorption, particularly for labile polymers like high-mass PEGs that typically fragment under CHCA/DHB conditions.

Performance Comparison: Head-to-Head

The following data summarizes experimental comparisons of CTA against standard matrices.

Table 1: Analyte-Specific Performance Matrix
Analyte ClassCTA Performance Standard Alternative Verdict
Peptides (<3 kDa) High sensitivity; spectra similar to HCCA.[1][2]CHCA (Gold Standard)Tie. CTA is effective, but CHCA remains the cost-effective standard.
Proteins (>20 kDa) Excellent S/N ratio; reduced peak broadening.Sinapinic Acid (SA) CTA Wins on Speed. CTA crystallizes faster and offers comparable resolution.
PEGs (>40 kDa) Superior. Detects intact oligomers at low conc.DHB / DCTB CTA Wins. Overcomes fragmentation and high LODs seen with DHB.
Lipids Good for fatty acids; reduced background noise.[3]DHB / 9-AA Competitive. CTA offers a cleaner low-mass range than DHB.
Complex Mixtures High. Can ionize lipids, peptides, and proteins simultaneously.None (Requires multiple spots)CTA Wins. Ideal for "first-pass" screening of unknown biological samples.

Experimental Protocols

Reagents
  • CTA Matrix Stock: 10 mg/mL in 50:50 Acetonitrile (ACN) : Water (

    
    ) with 0.1% Trifluoroacetic acid (TFA).
    
  • Solvent B (for hydrophobic analytes): THF or Methanol (if analyzing polymers/lipids).

Workflow 1: The "Universal" Droplet Method (Peptides/Proteins)
  • Preparation: Dissolve CTA to saturation in 50:50 ACN:

    
     (0.1% TFA). Vortex for 1 minute; centrifuge to remove undissolved crystals. Use the supernatant.
    
  • Mixing: Mix analyte solution 1:1 (v/v) with CTA supernatant.

  • Deposition: Spot 1.0

    
    L onto the target plate.
    
  • Drying: Allow to air dry at room temperature. Observation: Watch for the formation of small, uniform crystals. If large needles form (like SA), the ACN content is too high—reduce ACN to 30%.

Workflow 2: High-Mass PEG Analysis (The CTA Specialty)
  • Rationale: PEGs often suffer from cation attachment issues. CTA acts as an efficient cation transfer agent.[1][4][2][5]

  • Protocol:

    • Dissolve PEG standards in

      
       or MeOH.
      
    • Mix 1:1 with CTA matrix solution.[1]

    • Crucial Step: Add 0.5

      
      L of 10 mM NaI or KI if signal is low, though CTA often works without exogenous salts due to high cation transfer efficiency.
      
    • Laser Power: Start at 60% of the threshold used for DHB. CTA absorbs efficiently; high power will degrade resolution.

Visualizing the Decision Process

The following diagram illustrates when to deploy CTA in your research workflow.

MatrixSelectionStartStart: Analyte IdentificationQ1Is the analyte a High MW Polymer(e.g., PEG > 40kDa)?Start->Q1Q2Is it a Complex Biological Mix(Lipids + Proteins)?Q1->Q2NoCTA_PrimeUSE CTA MATRIX(Superior Sensitivity & Range)Q1->CTA_PrimeYes (Critical Advantage)Q3Is it a standard Peptide (<4kDa)?Q2->Q3No (Single Class)Q2->CTA_PrimeYes (Single Shot Analysis)CHCA_StdUse CHCA(Standard Protocol)Q3->CHCA_StdYes (Routine)SA_StdUse Sinapinic Acid(Standard Protocol)Q3->SA_StdNo (Protein >20kDa)DHB_StdUse DHB(Standard Protocol)Q3->DHB_StdNo (Glycans/Lipids only)

Caption: Decision Logic for selecting CTA over conventional matrices. Note CTA's dominance in Polymer and Complex Mixture analysis.

Troubleshooting & Validation

When switching to CTA, researchers often encounter specific artifacts. Use this table to validate your results.

SymptomProbable CauseCorrective Action
No Signal (Lipids) Ion SuppressionCTA is sensitive to salt. Desalt sample using ZipTip (

) prior to spotting.
Broad Peaks (Polymers) Laser Fluence Too HighCTA has high absorption cross-section. Reduce laser power by 10-15% compared to DHB settings.
Heterogeneous Spots Solvent Evaporation RateThe thiophene ring affects solubility. Ensure humidity is <50%. Switch to 30:70 ACN:

if drying is too fast.

References

  • Original Characterization & Broad Spectrum Application: Banerjee, S., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry.[1][4] [Link][1]

  • Lipidomics & Matrix Updates: Schiller, J., et al. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences. [Link]

  • Mechanistic Comparisons (CHCA Derivatives): Calvano, C. D., et al. (2022).[6] Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.